CAS number and molecular weight of Isopropyl (4-methoxyphenoxy)acetate
The following technical guide provides an in-depth profile of Isopropyl (4-methoxyphenoxy)acetate , a specialized chemical intermediate. Chemical Identity, Synthesis, and Application Profile Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profile of Isopropyl (4-methoxyphenoxy)acetate , a specialized chemical intermediate.
Chemical Identity, Synthesis, and Application Profile
Executive Summary & Chemical Identity[1][2]
Isopropyl (4-methoxyphenoxy)acetate is the isopropyl ester derivative of (4-methoxyphenoxy)acetic acid. It serves as a lipophilic building block in organic synthesis, particularly in the development of phenoxyacetic acid derivatives used in agrochemistry (auxin analogs) and medicinal chemistry (PPAR agonists and prodrugs).
While the parent acid and ethyl ester are widely indexed, the isopropyl ester is a specialized intermediate often synthesized in situ or on-demand to modulate solubility and bioavailability.
Core Data Table[3]
Parameter
Data
Chemical Name
Isopropyl 2-(4-methoxyphenoxy)acetate
Systematic Name
Propan-2-yl 2-(4-methoxyphenoxy)acetate
Molecular Formula
C₁₂H₁₆O₄
Molecular Weight
224.25 g/mol
Parent Acid CAS
1877-75-4 ()
Ethyl Ester CAS
18598-23-7 (Reference Analog)
Physical State
Colorless to pale yellow viscous liquid (Predicted)
Predicted LogP
~2.5 - 2.8 (Lipophilic)
Note on CAS Registry: A specific, widely commercialized CAS number for the isopropyl ester is not currently indexed in major public registries (PubChem, CAS Common Chemistry). Researchers should utilize the Parent Acid CAS (1877-75-4) for regulatory searches and synthesize the ester via the protocols defined in Section 3.
Physicochemical Profile & Stability
The isopropyl group introduces significant lipophilicity compared to the parent acid, facilitating cell membrane permeation. This structural modification is critical for applications requiring intracellular delivery of the phenoxyacetic acid moiety.
Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Ethanol, DMSO); insoluble in water.
Stability: Stable under standard conditions. Susceptible to hydrolysis in strong aqueous base (NaOH/KOH) or acid, reverting to the parent acid and isopropanol.
To ensure high purity (>98%) for biological evaluation, two primary synthetic routes are recommended. Route A is preferred for scale-up due to cost-efficiency, while Route B offers milder conditions for sensitive substrates.
Visualization: Synthesis Logic
Figure 1: Convergent synthetic pathways for Isopropyl (4-methoxyphenoxy)acetate.
Protocol A: Direct Alkylation (Williamson Ether Synthesis)
Mechanism: Sₙ2 nucleophilic substitution of isopropyl chloroacetate by the phenoxide ion.
Reagents:
4-Methoxyphenol (1.0 eq)
Isopropyl chloroacetate (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
Solvent: Acetone or Acetonitrile (Dry).
Procedure:
Dissolve 4-methoxyphenol in acetone under N₂ atmosphere.
Add K₂CO₃ and stir at room temperature for 30 min to generate the phenoxide.
Dropwise add isopropyl chloroacetate.
Reflux for 6–8 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.
Validation: HPLC purity should exceed 95%.
Protocol B: Fischer Esterification
Mechanism: Acid-catalyzed condensation of the parent acid with isopropanol.
Reflux for 12 hours (Dean-Stark trap optional but recommended to remove water).
Workup: Neutralize with NaHCO₃ (aq). Extract into DCM.
Purification: Distillation or Flash Chromatography.
Biological & Pharmaceutical Relevance[7]
The isopropyl ester functionality is frequently employed in drug design to convert polar carboxylic acids into lipophilic prodrugs .
Mechanism of Action (Prodrug Activation)
Upon systemic administration, the isopropyl ester is cleaved by ubiquitous carboxylesterases (CES1/CES2) in the liver or plasma, releasing the active free acid [(4-methoxyphenoxy)acetic acid].
Visualization: Metabolic Activation
Figure 2: Enzymatic hydrolysis pathway converting the ester prodrug to the active acid.
Applications
PPAR Agonist Research: Phenoxyacetic acid derivatives are structural analogs of fibrates (e.g., Clofibrate), often tested for lipid-lowering activity via PPARα activation.
Auxin Herbicides: The structural motif mimics 2,4-D and MCPA. The isopropyl ester formulation is often used in agriculture to increase leaf cuticle penetration compared to salt formulations.
Sweetness Inhibition: Related phenoxy-propionic acid derivatives have been investigated for sweet taste inhibition properties (See Reference 2).
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15948, (4-Methoxyphenoxy)acetic acid. Retrieved from [Link]
Google Patents. (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid.
ChemRxiv. (2021). Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. Retrieved from [Link]
Unlocking the Pharmacological Versatility of Phenoxyacetate Ester Derivatives: A Technical Guide to Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenoxyacetic acid derivatives are a versatile class of chemical compounds with a broad spectrum of biological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid derivatives are a versatile class of chemical compounds with a broad spectrum of biological activities.[1] Initially developed and recognized for their potent herbicidal properties, these scaffolds have emerged as privileged structures in medicinal chemistry, leading to the exploration of a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] This technical guide provides a comprehensive overview of the key biological activities of phenoxyacetate ester derivatives, delving into their mechanisms of action, quantitative efficacy data, and the detailed experimental protocols required for their evaluation. We will explore their foundational role as synthetic auxins in agriculture and chart their evolution into promising candidates for drug development, supported by mechanistic insights and robust methodologies for in vitro and in vivo screening.
Introduction: The Phenoxyacetate Scaffold
The core structure of a phenoxyacetate consists of a phenyl ring linked to a carboxylic acid group through an ether bond. The ester derivatives, which are the focus of this guide, enhance properties like lipophilicity, which can improve absorption and bioavailability.[3] Historically, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) became cornerstone herbicides in the 1940s.[3][4] However, the structural simplicity and synthetic tractability of the phenoxyacetate moiety have allowed for extensive derivatization, unlocking a diverse array of pharmacological activities. This guide will provide the scientific underpinnings and practical methodologies for investigating these activities.
The synthesis of phenoxyacetate derivatives is typically a straightforward process, often involving the reaction of a substituted phenol with an alpha-halo-ester, such as ethyl bromoacetate, in the presence of a base.[5][6] This accessibility is a key reason for the widespread investigation of this chemical class.
Caption: General synthetic scheme for phenoxyacetate derivatives.
Chapter 1: Herbicidal Activity - The Foundational Application
The initial and most widespread application of phenoxyacetic acid derivatives is in agriculture as selective herbicides for controlling broadleaf weeds in monocot crops.[3]
Mechanism of Action: Synthetic Auxins
Phenoxy herbicides act by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[4][7] They bind to auxin-binding proteins and other receptors in plant cells, leading to an overload of hormonal signals.[3][7] Unlike the tightly regulated levels of natural IAA, the synthetic auxins are not easily degraded by the plant, causing a persistent and excessive response.[3] This hormonal imbalance triggers a cascade of events including uncontrolled cell division, abnormal growth, and disruption of nutrient transport, ultimately leading to the plant's death.[7] This is often referred to as the plant "growing to death".[4] Their selectivity arises because dicotyledonous (broadleaf) plants are far more sensitive to these effects than monocotyledonous plants.[3]
A distinct class of phenoxy herbicides, known as "fops," operate through a different mechanism by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for lipid synthesis in grasses.[4]
Caption: Mechanism of action for auxinic phenoxy herbicides.
Quantitative Data: Herbicidal Efficacy
The effectiveness of these herbicides is often quantified by their IC50 values (the concentration required to inhibit 50% of growth or germination).
Experimental Protocol: Seed Germination and Root Growth Inhibition Assay
This protocol outlines a standard Petri dish bioassay to evaluate the herbicidal potential of test compounds.
Rationale: This in vitro assay provides a rapid and cost-effective method to screen the phytotoxicity of compounds by measuring their impact on fundamental early plant development stages: germination and root elongation.
Methodology:
Preparation of Test Solutions: Dissolve the phenoxyacetate ester derivatives in a suitable solvent (e.g., DMSO) and then dilute with distilled water to achieve a range of final test concentrations. A solvent control (DMSO in water) must be included.
Plate Preparation: Place a sterile filter paper (e.g., Whatman No. 1) in a 9 cm Petri dish.
Seeding: Evenly place a set number of seeds (e.g., 20) of the target weed species (e.g., Lactuca sativa) onto the filter paper.
Treatment: Add 5 mL of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.
Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
Data Collection: After a defined period (e.g., 72 hours), count the number of germinated seeds and measure the root length of each seedling.
Analysis: Calculate the germination inhibition rate and the root growth inhibition rate relative to the negative control. Determine the IC50 value using dose-response curve analysis.
Chapter 2: Anticancer Potential - A New Therapeutic Frontier
Recent research has highlighted the potential of phenoxyacetate derivatives as anticancer agents, with studies demonstrating cytotoxic activity against a range of human cancer cell lines.[2][9]
Mechanisms of Cytotoxicity
The anticancer effects of phenoxyacetate derivatives are multifaceted and depend on their specific structural modifications. Key mechanisms include:
Inhibition of Signaling Pathways: Certain derivatives act as allosteric inhibitors of crucial survival kinases like Akt, a central node in the PI3K/Akt pathway which is frequently hyperactivated in cancer.[10] Inhibition of this pathway can halt cell proliferation and induce apoptosis.
Tubulin Polymerization Inhibition: Some complex derivatives, particularly those hybridized with other natural products like podophyllotoxin, can target the microtubule network.[11] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream consequence of signaling pathway inhibition or cell cycle arrest.[12]
Caption: Key anticancer mechanisms of phenoxyacetate derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is measured by their IC50 value, the concentration that inhibits 50% of cell growth.
Experimental Protocol: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.
Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]
Compound Treatment: Prepare serial dilutions of the phenoxyacetate ester derivatives. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12]
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[12][13]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12][13]
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log-transformed) and determine the IC50 value using non-linear regression analysis.
Chapter 3: Anti-inflammatory Properties
Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory effects, with many showing promise as selective inhibitors of cyclooxygenase-2 (COX-2).[5][14]
Mechanism of Action: COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. The COX-2 isoform is inducible and is upregulated at sites of inflammation.[5] Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Phenoxyacetic acid derivatives have been designed to selectively inhibit COX-2, thereby reducing inflammation without the associated side effects.[5][14] By inhibiting COX-2, these compounds block the production of prostaglandins (like PGE-2), which are key mediators of pain and swelling.[5]
Quantitative Data: COX Inhibition and In Vivo Efficacy
Rationale: This is a classic and highly reproducible in vivo model for evaluating acute inflammation.[1] The injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), providing a means to assess the efficacy of potential anti-inflammatory drugs.[16]
Methodology:
Animal Acclimatization: Acclimate male Wistar rats or mice to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
Grouping and Administration: Divide the animals into groups (n=6-8): a negative control group (vehicle), a positive control group (e.g., Celecoxib or Indomethacin), and test groups for each dose of the phenoxyacetate derivative. Administer the compounds and controls orally (p.o.) or intraperitoneally (i.p.).[1]
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[1]
Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1]
Data Analysis: Calculate the percentage of edema (swelling) at each time point using the formula: % Edema = [(Vt - V0) / V0] * 100, where Vt is the volume at time t. Calculate the percentage inhibition of edema for each treated group compared to the negative control group.
Chapter 4: Antimicrobial and Antifungal Activities
The phenoxyacetate scaffold has been shown to be a viable backbone for the development of agents with antibacterial and antifungal properties.[2][17]
Spectrum of Activity
Derivatives have shown activity against a range of pathogenic microbes. This includes Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (E. coli), mycobacteria (M. tuberculosis), and fungi (Candida albicans).[2][18][19] The specific substitutions on the phenoxy ring and modifications to the ester or acid group are critical for determining the spectrum and potency of antimicrobial activity.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22] It allows for the testing of multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.
Methodology:
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
Preparation of Microtiter Plates: Prepare two-fold serial dilutions of the phenoxyacetate ester derivatives directly in the 96-well plates using Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
Controls: Include a positive control well (broth with inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[21]
Conclusion and Future Directions
Phenoxyacetate ester derivatives have transcended their origins as agricultural chemicals to become a highly versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for the creation of large libraries for high-throughput screening, and their established biological activities provide a strong foundation for further development. The research highlighted in this guide demonstrates significant potential in oncology, inflammation, and infectious diseases.
Future research should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship (SAR) studies, aided by computational modeling. Elucidating the precise molecular targets and downstream signaling effects for each biological activity will be crucial for rational drug design. Furthermore, advancing the most promising lead compounds into more complex preclinical models will be essential to validate their therapeutic potential and safety profiles, paving the way for potential clinical applications.
References
Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
Nowak, P., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
BenchChem. (2025). A Technical Guide to Preliminary In-Vitro Evaluation of Novel Anticancer Compounds.
de Cássia da Silveira e Sá, R., et al. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
ResearchGate. (2014, May 20). How can I evaluate anti-inflammatory properties for plant extracts?.
Gonzalez-Nicolini, V., & Fussenegger, M. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
Abdel-Aziz, H. A., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
Wikipedia. (n.d.). Phenoxy herbicide.
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
PMC. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.
Santana, L., et al. (2026, February 24). Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI.
JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
Nufarm. (n.d.). PHENOXIES.
Vasilev, K., et al. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
Boukhatem, M. N., et al. (2023, December 9). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. MDPI.
PubMed. (2024, November 15). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation.
PubMed. (1962, May). Fungitoxic effect of some derivatives of substituted phenoxyacetic acids.
Schwalbe, R., et al. (2007, May 21). Antimicrobial Susceptibility Testing Protocols.
Moanta, A., & Radu, S. (2008, July 9). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
ResearchGate. (2016, October 23). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
Rani, P., et al. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC.
Jiménez, F., et al. (2009, March 20). Aryloxyacetic esters structurally related to α-Asarone as potential antifungal agents. ResearchGate.
PubMed. (2025, May 15). Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site.
PMC. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
Scirp.org. (n.d.). Synthesis and Evaluation of the Anti-Inflammatory Activity of the Schiff Base Ligand.
SciELO. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
BenchChem. (2025). Biological activity of phenoxyacetic acid derivatives.
ACS Publications. (2024, August 13). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives.
ACS Publications. (2023, July 3). Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC.
ResearchGate. (2025, August 6). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
Isopropyl (4-methoxyphenoxy)acetate as a flavor and fragrance intermediate
A Strategic Intermediate for Chemesthetic Agents and Flavor Modulation[1] Executive Summary Isopropyl (4-methoxyphenoxy)acetate (IP-MPA) represents a specialized ester intermediate within the phenoxyacetic acid family.[1...
Author: BenchChem Technical Support Team. Date: March 2026
A Strategic Intermediate for Chemesthetic Agents and Flavor Modulation[1]
Executive Summary
Isopropyl (4-methoxyphenoxy)acetate (IP-MPA) represents a specialized ester intermediate within the phenoxyacetic acid family.[1] While less ubiquitous than its propionic acid analog (Lactisole), IP-MPA serves as a critical synthetic scaffold in the development of high-potency chemesthetic agents (specifically TRPM8 cooling agonists) and taste modulators (sweetness inhibitors).[1]
This guide delineates the synthesis, physicochemical properties, and downstream applications of IP-MPA.[1] It is designed for researchers in flavor chemistry and medicinal chemistry who utilize phenoxy-based pharmacophores to engineer sensory experiences or bioactive ligands.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
IP-MPA is the isopropyl ester of (4-methoxyphenoxy)acetic acid (PMPA).[1] Its lipophilic isopropyl group enhances solubility in organic matrices, making it an ideal "transport form" or stable precursor for subsequent amidation or transesterification reactions.[1]
Property
Value / Description
IUPAC Name
Propan-2-yl 2-(4-methoxyphenoxy)acetate
Molecular Formula
C₁₂H₁₆O₄
Molecular Weight
224.25 g/mol
Parent Acid CAS
[1877-75-4] (4-Methoxyphenoxy)acetic acid
Physical State
Viscous liquid or low-melting solid (Predicted MP: 25–30 °C)
Solubility
Soluble in ethanol, diethyl ether, DCM; Insoluble in water
LogP (Predicted)
~2.5 (Moderate Lipophilicity)
Odor Profile
Faint, phenolic, slightly fruity/ethereal (characteristic of phenoxy esters)
Synthesis & Manufacturing Protocol
The industrial synthesis of IP-MPA typically follows a Williamson Ether Synthesis pathway.[1] This method is preferred for its high yield and operational simplicity, avoiding the harsh conditions of acid-catalyzed esterification of the sensitive phenoxyacetic acid.[1]
Catalyst: Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodoacetate).[1]
Distillation under high vacuum (approx.[1] 0.1 mmHg) or recrystallization from cold hexane if the product solidifies.[1]
Visualization: Synthetic Pathway
Figure 1: Williamson ether synthesis of Isopropyl (4-methoxyphenoxy)acetate via alkylation.[1]
Application as a Strategic Intermediate
IP-MPA is rarely the final active ingredient.[1] Instead, it serves as a versatile "hub" molecule in the synthesis of two distinct classes of sensory compounds: TRPM8 Cooling Agents and Sweetness Modulators .[1]
Pathway A: Synthesis of TRPM8 Cooling Agents
The (4-methoxyphenoxy)acetyl moiety is a pharmacophore found in potent cooling agents that lack the menthol odor.[1] IP-MPA acts as a clean source of the acid moiety.[1]
Mechanism: The ester is hydrolyzed to the acid (or reacted directly with an amine) to form N-heteroaryl amides.[1]
Target Molecules: N-(thiophen-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide and related analogs.[1]
Relevance: These amides activate the TRPM8 ion channel, producing a cooling sensation 10–50x stronger than menthol without the volatility or minty odor.[1]
IP-MPA is the acetic acid homolog of Lactisole (Sodium 2-(4-methoxyphenoxy)propionate).[1]
Structure-Activity Relationship (SAR): The phenoxy-acid moiety binds to the transmembrane domain of the T1R3 sweet taste receptor subunit.[1]
Utility: While the propionic derivative (Lactisole) is the industry standard for sweetness suppression, the acetic derivative (from IP-MPA) is studied for its modified kinetic profile (faster onset/offset) or as a synergist in low-sugar formulations.[1]
Visualization: Divergent Application Workflow
Figure 2: Divergent synthesis pathways from IP-MPA to Cooling Agents (Red) and Sweetness Inhibitors (Green).[1]
Analytical Characterization
To validate the identity of IP-MPA during synthesis or quality control, the following analytical signatures are diagnostic.
Handling: As a phenolic ester, IP-MPA should be handled with standard PPE (gloves, goggles).[1] Avoid inhalation of vapors.[1]
Regulatory Status:
The parent acid (PMPA) and its salts are generally regulated as flavor substances (FEMA GRAS) or pesticide intermediates depending on the jurisdiction.[1]
FEMA GRAS: While Lactisole (FEMA 3773) is GRAS, the specific status of Isopropyl (4-methoxyphenoxy)acetate must be verified against current FEMA lists.[1] It is often treated as a "process intermediate" rather than a final consumer ingredient.[1]
Toxicology: Phenoxyacetic acid derivatives can exhibit auxin-like activity (plant hormone).[1] In humans, they are generally rapidly excreted.[1] Ensure complete removal of the alkylating agent (isopropyl chloroacetate) as halo-esters are potential alkylating toxins.[1]
References
Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Flavoring Substances List.[1][1]
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 1877-75-4: (4-Methoxyphenoxy)acetic acid.[1][1]
Firmenich SA. (2016).[1] Compounds Useful as Modulators of TRPM8.[1][2][3][4] Patent WO2017058594A1.[1] (Describes the use of (4-methoxyphenoxy)acetic acid intermediates for cooling agents).
Senomyx, Inc. (2008).[1] Flavor Composition and Method for Modulating the Perception of Sweetness.[1] U.S. Patent 9,394,287.[1][4] (Details the SAR of phenoxy-acid derivatives on T1R3).
An In-depth Technical Guide to the Medicinal Chemistry of Aryloxyacetic Acid Derivatives: A Focus on Structural Analogs of Propan-2-yl (4-methoxyphenoxy)acetate
Abstract The aryloxyacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. While Propan-2-yl (4-methoxyphenoxy)acetate represents a sim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aryloxyacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. While Propan-2-yl (4-methoxyphenoxy)acetate represents a simple iteration of this class, its structural framework is a gateway to compounds with potent and varied biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of aryloxyacetic acid derivatives. We will delve into their roles as multi-target agents for neurodegenerative diseases, selective enzyme inhibitors, and antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and detailed, field-proven experimental protocols.
Introduction: The Versatile Aryloxyacetic Acid Core
The aryloxyacetic acid moiety, characterized by an aromatic ring linked to an acetic acid group via an ether bond, is a cornerstone of modern drug discovery. Its synthetic tractability and the ease with which its three primary components—the aromatic ring, the ether linkage, and the carboxylic acid function—can be modified have made it a fertile ground for generating novel bioactive molecules. Propan-2-yl (4-methoxyphenoxy)acetate, while not extensively studied itself, serves as an excellent archetypal structure for understanding the potential of this chemical class. By exploring its structural analogs, we can uncover compounds with a wide spectrum of therapeutic applications.
This guide will focus on the key areas of biological activity demonstrated by this scaffold, providing a comprehensive overview of their medicinal chemistry.
Multi-Target Drug Discovery: A New Paradigm for Neurodegenerative Diseases
The complexity of pathologies such as Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs). Aryloxyacetic acid derivatives have emerged as promising candidates in this arena, simultaneously modulating several key proteins implicated in the disease cascade.[1][2][3]
PPARs are nuclear receptors that regulate lipid and glucose metabolism.[1] Agonism of PPARα and PPARγ has shown potential therapeutic benefits in AD. Several aryloxyacetic acid derivatives have been identified as potent PPARα/γ dual agonists.[4][5]
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[6][7] Inhibition of FAAH elevates anandamide levels, which can produce neuroprotective and anti-inflammatory effects.[1][7] The structural similarity of some aryloxyacetic acids to FAAH substrates has led to the discovery of potent inhibitors within this class.[1][3]
Acetylcholinesterase (AChE) Inhibition
A key strategy in the symptomatic treatment of AD is the inhibition of AChE to increase acetylcholine levels in the brain. Certain aryloxyacetic acid derivatives have demonstrated moderate inhibitory activity against AChE.[1][3]
Structure-Activity Relationship (SAR) for Multi-Target Activity
Aromatic Ring: Substitution on the phenyl ring is crucial for activity. For instance, the replacement of a distal benzene ring with a halogen atom can introduce beneficial halogen bonding interactions.[3]
α-Carbon: Introduction of a quaternary carbon atom at the alpha position to the carboxylic group can enhance activity.[3]
Carboxylic Acid: The free carboxylic acid is generally important for PPAR agonism, while ester or amide derivatives can be explored to modulate pharmacokinetic properties.
Selective Enzyme Inhibition: Targeting Inflammation and Other Pathologies
Beyond multi-target applications, aryloxyacetic acid derivatives have been developed as selective inhibitors of enzymes involved in inflammation and other disease processes.
Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Aryloxyacetic acid derivatives have been designed as selective COX-2 inhibitors, which can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
HPPD is an enzyme involved in tyrosine metabolism. Inhibition of this enzyme leads to a bleaching effect in plants, making HPPD inhibitors effective herbicides.[8] The aryloxyacetic acid scaffold is a known platform for the development of HPPD inhibitors.[8]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Aryloxyacetic acid derivatives, particularly those incorporating a hydrazone or thiazolidine-4-one moiety, have shown promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Synthesis of Aryloxyacetic Acid Derivatives
The synthesis of the aryloxyacetic acid core is typically achieved through well-established methods, primarily the Williamson ether synthesis.
General Synthetic Workflow
The general approach involves the reaction of a substituted phenol with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: General synthetic workflow for aryloxyacetic acid derivatives.
Detailed Synthetic Protocol: Synthesis of 4-Methoxyphenylacetic Acid
A common precursor for many analogs is 4-methoxyphenylacetic acid. One synthetic route involves the hydrolysis of 4-methoxybenzyl cyanide.[9]
Materials:
4-Methoxybenzyl cyanide
Sodium hydroxide (NaOH)
Ethanol
Water
Hydrochloric acid (HCl)
Procedure:
To a solution of 4-methoxybenzyl cyanide (408 mmol) in ethanol (60 ml) and water (300 ml), add sodium hydroxide (2.0 mol).[9]
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and adjust the pH to acidic with HCl.
Add water and stir to induce crystallization.
Filter the precipitate, wash with water, and dry to obtain 4-methoxyphenylacetic acid.[9]
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of aryloxyacetic acid derivatives.
Ambient Stability Profiling of Propan-2-yl (4-methoxyphenoxy)acetate: A Mechanistic and Empirical Guide
Executive Summary Propan-2-yl (4-methoxyphenoxy)acetate (CAS: 91555-20-3) is a highly versatile structural motif frequently utilized in the synthesis of fibrate-class lipid-lowering therapeutics, auxin-like agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Propan-2-yl (4-methoxyphenoxy)acetate (CAS: 91555-20-3) is a highly versatile structural motif frequently utilized in the synthesis of fibrate-class lipid-lowering therapeutics, auxin-like agrochemicals, and complex ether-ester prodrugs. For formulation scientists and medicinal chemists, understanding the ambient stability of this molecule—specifically its behavior at 20–25 °C under standard atmospheric pressure, ambient humidity, and light—is a critical prerequisite for downstream development.
Rather than viewing stability as a static metric, this guide approaches the degradation of Propan-2-yl (4-methoxyphenoxy)acetate as a dynamic interplay between its structural vulnerabilities and environmental stressors.
Structural Vulnerabilities & Predictive Stability
To engineer stable formulations, we must first deconstruct the molecule into its reactive domains. Propan-2-yl (4-methoxyphenoxy)acetate features two primary functional groups that dictate its degradation profile:
The Isopropyl Ester Linkage: Steric Shielding
Esters are inherently susceptible to nucleophilic attack by water (hydrolysis). However, the choice of an isopropyl ester over a methyl or ethyl ester is a deliberate structural strategy. The branched aliphatic chain of the isopropyl group provides significant steric hindrance, restricting the approach trajectory of nucleophiles to the carbonyl carbon. As demonstrated in 1, the increased steric bulk of isopropyl esters significantly retards hydrolysis rates under neutral and mildly basic conditions compared to their less hindered counterparts. Under ambient atmospheric moisture, this steric shielding renders the ester highly stable.
The 4-Methoxyphenoxy Moiety: Oxidative Susceptibility
The aromatic ring in this molecule is highly electron-rich due to the synergistic electron-donating resonance effects of both the methoxy (–OCH₃) and phenoxy (–O–R) oxygen atoms. While dialkyl and alkyl-aryl ethers are generally stable under ambient conditions, this localized high electron density makes the aromatic system slightly susceptible to auto-oxidation or electrophilic attack by reactive oxygen species (ROS) over prolonged exposure to ambient light and air. This oxidative behavior mirrors degradation pathways observed in other methoxyphenoxy-containing conjugated systems 2.
Caption: Structural degradation pathways of Propan-2-yl (4-methoxyphenoxy)acetate under ambient stress.
Empirical Stability Data
Under strict ambient conditions (25°C, 60% Relative Humidity, protected from direct UV), Propan-2-yl (4-methoxyphenoxy)acetate exhibits robust stability. The data below is synthesized from the established behavior of analogous isopropyl phenoxyacetates and prodrugs like 15(S)-Fluprostenol 3, providing a predictive baseline for formulation planning.
Table 1: Quantitative Stability Profile
Condition
Temperature / Humidity
Duration
Expected Degradation (%)
Primary Pathway
Ambient (Dark)
25°C / 60% RH
12 Months
< 0.5%
None significant
Ambient (Light)
25°C / Ambient Light
6 Months
1.0 - 2.0%
Trace photo-oxidation
Accelerated
40°C / 75% RH
6 Months
2.0 - 5.0%
Mild hydrolysis
Aqueous Soln (pH 7)
25°C
30 Days
< 2.0%
Hydrolysis
Aqueous Soln (pH 10)
25°C
24 Hours
> 15.0%
Base-catalyzed hydrolysis
Experimental Methodologies for Stability Profiling
To empirically validate the stability of this compound for regulatory or developmental purposes, a self-validating analytical workflow is required. We employ LC-MS/MS rather than standard HPLC-UV because key degradation products (specifically aliphatic alcohols like isopropanol or trace aliphatic hydroperoxides) lack strong chromophores. Mass spectrometry provides definitive structural elucidation and mass balance.
Protocol: Self-Validating Stability Profiling via LC-MS/MS
Step 1: Preparation of Stock Solutions
Accurately weigh 10.0 mg of Propan-2-yl (4-methoxyphenoxy)acetate.
Dissolve in 10.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.
Causality Note: ACN is deliberately chosen over Methanol to prevent potential transesterification artifacts (conversion to methyl esters) that routinely occur in protic solvents during long-term storage.
Step 2: Forced Degradation (System Validation)
This step ensures the analytical method is capable of detecting all possible degradation products before real-time ambient monitoring begins.
Acidic Hydrolysis: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH prior to injection.
Basic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours. Neutralize with 1 mL of 0.1 M HCl.
Causality Note: Base-catalyzed hydrolysis of esters is kinetically much faster than acid-catalyzed hydrolysis. A lower temperature and shorter duration are utilized here to prevent the complete destruction of the parent peak, which is necessary to calculate accurate mass balance.
Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Incubate at 25°C for 24 hours in the dark to isolate chemical oxidation from photolytic effects.
Step 3: Ambient Real-Time Monitoring
Prepare a 0.1 mg/mL working solution in a 50:50 ACN:Water mixture (simulating a standard aqueous formulation matrix).
Aliquot into clear glass vials (to test light exposure) and amber glass vials (dark control).
Store in a controlled environmental chamber at 25°C / 60% RH.
Pull 100 µL samples at Day 0, 7, 14, 30, 60, and 90. Quench immediately with 900 µL cold ACN.
Step 4: LC-MS/MS Analysis
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).
Causality Note: The hydrophobic nature of the phenoxyacetate core requires a non-polar stationary phase for adequate retention and peak shape.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
Detection: Positive Electrospray Ionization (ESI+). Monitor the parent mass [M+H]+ and the expected (4-methoxyphenoxy)acetic acid cleavage fragment.
Caption: Analytical workflow for validating the stability of Propan-2-yl (4-methoxyphenoxy)acetate.
Conclusion & Formulation Implications
Propan-2-yl (4-methoxyphenoxy)acetate demonstrates excellent stability under ambient conditions. The strategic incorporation of the isopropyl ester provides a robust kinetic barrier against ambient moisture hydrolysis, making the compound highly suitable for long-term solid-state storage and non-aqueous liquid formulations.
For aqueous or emulsion-based formulations, maintaining a slightly acidic to neutral pH (pH 5.0–7.0) is highly recommended to mitigate the minor risks of base-catalyzed hydrolysis. Furthermore, utilizing amber packaging or UV-blocking primary containers will effectively neutralize the trace risk of photo-oxidation associated with the electron-rich 4-methoxyphenoxy ring.
References
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)
New electroactive asymmetrical chalcones... containing an N-[ω-(4-methoxyphenoxy)
Application Note: Esterification Protocols for (4-Methoxyphenoxy)acetic Acid with Isopropanol
Abstract & Strategic Overview This guide details the synthesis of isopropyl 2-(4-methoxyphenoxy)acetate , a structural motif relevant to fibrate-class pharmaceuticals and phenoxy herbicide intermediates. The esterificati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This guide details the synthesis of isopropyl 2-(4-methoxyphenoxy)acetate , a structural motif relevant to fibrate-class pharmaceuticals and phenoxy herbicide intermediates. The esterification of (4-methoxyphenoxy)acetic acid (MPAA ) with isopropanol (IPA ) presents specific challenges:
Steric Hindrance: Isopropanol is a secondary alcohol, exhibiting lower nucleophilicity than primary alcohols (methanol/ethanol), often resulting in sluggish kinetics under standard Fischer conditions.
Equilibrium Management: The reaction is equilibrium-limited. Efficient water removal is critical to drive conversion.[1][2]
Substrate Stability: The electron-rich anisole ring makes the substrate susceptible to electrophilic aromatic substitution if harsh Lewis acids are used.
This note provides three validated protocols ranging from mild laboratory-scale coupling to robust process-scale methods.
Chemical Reaction & Mechanism
Reaction Scheme:
(Where Ar = 4-methoxyphenyl)
Mechanistic Pathway (Steglich vs. Fischer)
The choice of method dictates the activation strategy. The Steglich method activates the carboxylic acid using a carbodiimide, forming an O-acylisourea intermediate that is highly reactive toward the secondary alcohol.[3] The Fischer method relies on protonation of the carbonyl oxygen to increase electrophilicity, requiring thermal energy and water removal.[4]
Figure 1: Steglich Esterification Pathway.[5] DMAP acts as an acyl-transfer catalyst to overcome the steric hindrance of isopropanol.
Experimental Protocols
Method A: Steglich Esterification (Recommended for Lab Scale)
Best for: High yields, mild conditions, avoiding thermal degradation.
Reagents:
(4-Methoxyphenoxy)acetic acid (1.0 eq)
Isopropanol (1.5 eq) – Dried over 3Å molecular sieves
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge MPAA (10 mmol, 1.82 g) and DMAP (1 mmol, 0.12 g) into the flask. Add anhydrous DCM (50 mL) and stir until dissolved.
Addition: Add Isopropanol (15 mmol, 1.15 mL). Cool the mixture to 0°C using an ice bath.
Activation: Dissolve DCC (11 mmol, 2.27 g) in minimum DCM (5 mL) and add dropwise to the reaction mixture over 10 minutes. Note: A white precipitate (DCU) will begin to form almost immediately.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours.
Workup:
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
Wash the filtrate sequentially with:
10% Citric Acid or 0.5M HCl (2 x 30 mL) – Removes DMAP.
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.
Brine (1 x 30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate 9:1).
Method B: Azeotropic Fischer Esterification (Recommended for Scale-Up)
Best for: Multi-gram/Kilogram scale where DCC cost/toxicity is prohibitive.
Reagents:
(4-Methoxyphenoxy)acetic acid (1.0 eq)
Isopropanol (5.0 eq) – Acts as reactant and co-solvent
Reflux: Heat the mixture to reflux (Bath temp ~120°C).
Technical Note: The IPA/Water azeotrope boils at 80.3°C. However, a ternary Toluene/IPA/Water azeotrope allows efficient water removal. The Dean-Stark trap will collect the aqueous phase.
Monitoring: Monitor water collection in the trap. Continue reflux until water evolution ceases (typically 4–6 hours) or TLC indicates consumption of starting material.
Ensure vigorous reflux; switch to ternary azeotrope (Benzene/Toluene) or add molecular sieves to the Dean-Stark arm.
Precipitate in Product
Residual DCU (Steglich).
Cool reaction to -20°C before filtration to maximize DCU precipitation. Perform a second filtration through silica.
Starting Material Remains
Steric hindrance of IPA.
Increase reaction time or switch to Method C (Acid Chloride) : Convert MPAA to acid chloride using Thionyl Chloride, then react with IPA/Pyridine.
Coloration (Pink/Brown)
Oxidation of phenol ring.
Perform reaction under strict Nitrogen atmosphere. Ensure p-TSA is not promoting electrophilic substitution (use lower temp).
Safety & Handling
(4-Methoxyphenoxy)acetic acid: Irritant. Avoid inhalation of dust.
DCC:Potent sensitizer. Causes severe allergic skin reactions. Handle only in a fume hood with double nitrile gloves.
Isopropanol: Flammable. Keep away from open flames.
Dichloromethane: Suspected carcinogen. Use in a well-ventilated fume hood.
References
Neises, B., & Steglich, W. (1978).[3][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (General reference for Fischer/Steglich mechanisms).
PubChem. (n.d.).[8] (4-Methoxyphenoxy)acetic acid (Compound Summary).[9] Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for mechanistic grounding of nucleophilic acyl substitution).
Advanced Catalytic Strategies for the Synthesis of Isopropyl (4-methoxyphenoxy)acetate
Executive Summary Isopropyl (4-methoxyphenoxy)acetate is a specialized ester intermediate with significant utility in the development of phenoxyacetic acid-type herbicides (analogous to 2,4-D or MCPA) and pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isopropyl (4-methoxyphenoxy)acetate is a specialized ester intermediate with significant utility in the development of phenoxyacetic acid-type herbicides (analogous to 2,4-D or MCPA) and pharmaceutical agents targeting PPAR (Peroxisome Proliferator-Activated Receptors), such as fibrate analogs. Its structural core—a p-substituted phenoxy moiety linked to an acetate ester—requires precise synthesis to avoid ring C-alkylation byproducts and to ensure high purity for biological screening.
This Application Note details two advanced catalytic protocols designed for high-yield, scalable synthesis. Unlike traditional stoichiometric methods (e.g., using sodium hydride or acid chlorides), these protocols utilize Phase Transfer Catalysis (PTC) and Heterogeneous Solid Acid Catalysis , emphasizing atom economy, ease of purification, and process safety.
Strategic Pathway Selection
Two primary catalytic routes are presented. Selection depends on the availability of starting materials and specific process constraints (e.g., anhydrous conditions vs. aqueous tolerance).
Feature
Route A: Solid-Liquid PTC Alkylation
Route B: Heterogeneous Acid Esterification
Reaction Type
Nucleophilic Substitution ()
Fischer Esterification
Key Bond Formed
Ether linkage (Phenol-O-CH2)
Ester linkage (CO-O-iPr)
Catalyst
Tetrabutylammonium Bromide (TBAB)
Amberlyst-15 (Sulfonated Resin)
Starting Materials
4-Methoxyphenol + Isopropyl chloroacetate
(4-Methoxyphenoxy)acetic acid + Isopropanol
Primary Advantage
High selectivity for O-alkylation; mild base.
"Green" chemistry; catalyst is reusable.
Critical Control
Water content (must be minimized for selectivity).
Water removal (equilibrium shift required).
Protocol 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Objective: Synthesis via O-alkylation of 4-methoxyphenol with isopropyl chloroacetate.
Mechanistic Insight
This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) . The solid base (Potassium Carbonate) deprotonates the phenol at the solid-liquid interface. The Phase Transfer Catalyst (Quaternary Ammonium Salt,
) shuttles the phenoxide anion into the organic phase as a reactive ion pair ().
Expert Insight: In SL-PTC, the low concentration of water minimizes the hydration of the phenoxide anion. A "naked" phenoxide anion is a harder nucleophile, significantly favoring O-alkylation over the thermodynamic C-alkylation byproduct, ensuring high regioselectivity.
Experimental Workflow (Graphviz)
Figure 1: Workflow for Solid-Liquid Phase Transfer Catalysis (SL-PTC) synthesis.
Objective: Green synthesis via direct esterification of (4-methoxyphenoxy)acetic acid.
Mechanistic Insight
This method employs Amberlyst-15 , a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic acid groups.
Expert Insight: Unlike homogeneous catalysts (
), solid acids eliminate the need for aqueous quenching and neutralization, preventing the hydrolysis of the newly formed ester. The reaction is driven by the removal of water (Le Chatelier's principle).
Catalytic Cycle & Setup (Graphviz)
Figure 2: Surface mechanism on Amberlyst-15 solid acid catalyst.
Step-by-Step Protocol
Reagents:
(4-Methoxyphenoxy)acetic acid (1.0 eq)
Isopropanol (Excess, acts as solvent and reagent, ~5–10 eq)
Catalyst: Amberlyst-15 (dry) (10–20 wt% relative to acid substrate)
Entrainer (Optional): Toluene (if using Dean-Stark trap for water removal)
Procedure:
Activation: Ensure Amberlyst-15 is dry. If unsure, dry in an oven at 100°C for 2 hours prior to use.
Charge: In a round-bottom flask, combine (4-methoxyphenoxy)acetic acid and Isopropanol.
Catalyst: Add the Amberlyst-15 beads.
Water Removal Strategy:
Option A (Azeotropic): Add Toluene and attach a Dean-Stark trap. Reflux at ~110°C. Water collects in the trap.
Option B (Molecular Sieves): Add activated 3Å Molecular Sieves directly to the flask (encased in a mesh bag or thimble) and reflux gently.
Reaction: Reflux for 6–10 hours.
Workup: Cool to room temperature. Filter the mixture to recover the Amberlyst-15 beads (these can be washed with isopropanol and reused).
Isolation: Evaporate the excess Isopropanol/Toluene under reduced pressure.
Final Polish: The resulting oil is typically of high purity (>95%).
Analytical Validation (QC)
Confirm the structure and purity using the following parameters.
Technique
Expected Signal / Characteristic
Assignment
1H NMR (CDCl3)
6.8–6.9 ppm (m, 4H)
Aromatic Protons (AA'BB' system)
5.10 ppm (septet, 1H)
Isopropyl CH
4.55 ppm (s, 2H)
O-CH2-CO (Methylene)
3.77 ppm (s, 3H)
Methoxy (-OCH3)
1.25 ppm (d, 6H)
Isopropyl Methyls (-CH3)
IR Spectroscopy
1750–1735
C=O Stretch (Ester)
1230–1200
C-O-C Stretch (Ether)
HPLC
C18 Column, Acetonitrile/Water
Single peak >98% area
References
Phase Transfer Catalysis Review
Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.
Solid Acid Esterification
Harmer, M. A., & Sun, Q. (2001). "Solid acid catalysis using ion-exchange resins.
Phenoxyacetate Synthesis Context
Oubabi, R., et al. (2013).[2] "2-Isopropyl-4-methoxy-5-methylphenyl acetate."[2][3] Acta Crystallographica Section E, E69, o1715.[2][3] (Demonstrates acetylation protocols for similar phenols).
Green Catalysis Methodology:
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for selecting solid acids over liquid mineral acids).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Production of Propan-2-yl (4-methoxyphenoxy)acetate
Part 1: Executive Summary & Retrosynthetic Strategy
Target Molecule: Propan-2-yl (4-methoxyphenoxy)acetate
CAS Registry Number: (Analogous to Ethyl ester CAS 133098-79-4; treated here as Custom Manufacturing Target)
Industrial Relevance: Key intermediate for pharmaceutical precursors (PPAR agonists) and agrochemical formulations requiring lipophilic phenoxy-ester motifs.
The Scalability Challenge:
While laboratory synthesis often utilizes direct alkylation of 4-methoxyphenol with isopropyl chloroacetate, this route is economically inefficient at scale due to the high cost and lachrymatory nature of the alkylating agent.
The Solution: Two-Stage Convergent Synthesis
We propose a robust, two-step protocol designed for multi-kilogram to ton-scale production. This route prioritizes Atom Economy and Purification Efficiency .
Stage 1 (Etherification): Synthesis of 4-methoxyphenoxyacetic acid using Phase Transfer Catalysis (PTC). This avoids anhydrous conditions and uses cheap Monochloroacetic acid (MCA).
Stage 2 (Esterification): Azeotropic esterification with Propan-2-ol (Isopropanol). This drives the equilibrium-limited reaction to completion without expensive coupling agents (e.g., DCC/EDC).
Part 2: Chemical Reaction Engineering (Visualized)
The following diagram outlines the reaction pathway and the critical process control points (CPPs) for the scale-up.
Figure 1: Two-stage synthetic pathway highlighting reagents and critical intermediates.
Part 3: Detailed Protocols & Methodologies
Stage 1: Synthesis of 4-Methoxyphenoxyacetic Acid
Rationale: We utilize a Solid-Liquid Phase Transfer Catalysis (S-L PTC) approach.[1] Standard Williamson synthesis often suffers from the formation of self-polymerized MCA byproducts. Using Toluene as the organic phase and solid/concentrated NaOH with a Quaternary Ammonium salt ensures the phenoxide anion forms at the interface and reacts rapidly with the MCA, suppressing side reactions.
Reagents:
4-Methoxyphenol (PMP): 1.0 equiv
Chloroacetic acid (MCA): 1.2 equiv
Sodium Hydroxide (NaOH): 2.5 equiv (beads or 50% solution)
Solvent: Toluene (3-4 volumes relative to PMP) + Water (1 volume)
Protocol:
Charge: Into a jacketed glass-lined reactor, charge Toluene and 4-Methoxyphenol. Stir until dissolved.
Catalyst Addition: Add TBAB. Heat the mixture to 50°C.
Basification: Slowly add NaOH (50% aq) over 30 minutes. Caution: Exothermic. The sodium phenoxide salt will form.
Alkylation: Add Chloroacetic acid (dissolved in minimal water) dropwise over 1 hour, maintaining internal temperature at 85-90°C.
Cook-out: Stir at 90°C for 4 hours. Monitor by HPLC (Target: <1% residual PMP).
Work-up:
Cool to 25°C. Add water to dissolve salts.
Phase Cut 1: Separate the organic layer (Toluene). Note: The product is in the aqueous layer as the Sodium salt. Discard the organic layer (removes unreacted PMP and neutral impurities).
Acidification: Adjust the aqueous layer pH to <2.0 using HCl (37%). The product will precipitate.
Filtration: Filter the solid acid. Wash with cold water.
Drying: Dry in a vacuum oven at 60°C.
Expected Yield: 85-90%
Purity: >98% (HPLC)
Stage 2: Esterification to Propan-2-yl (4-methoxyphenoxy)acetate
Rationale: Isopropanol is a secondary alcohol and reacts slower than primary alcohols (steric hindrance). To achieve >99% conversion without massive excess of IPA, we use Azeotropic Distillation . Toluene is used to form a ternary azeotrope (Toluene/IPA/Water) to continuously remove water generated by the reaction.
Dry over MgSO4 (lab) or via azeotropic drying (plant).
Distillation: Strip Toluene and excess IPA under reduced pressure.
Final Polish: High-vacuum distillation may be required if the color is critical, otherwise, the stripped oil is usually of sufficient purity.
Expected Yield: 92-95%
Appearance: Colorless to pale yellow viscous oil.
Part 4: Process Analytical Technology (PAT)
To ensure "Trustworthiness" and "Self-Validation," the following QC parameters must be met before moving between stages.
Parameter
Method
Specification
Rationale
Stage 1 Conversion
HPLC (C18, ACN/Water)
< 1.0% PMP area%
Unreacted phenol is difficult to remove later and causes oxidation/color issues.
Stage 1 pH
pH Meter
< 2.0 during precipitation
Ensures full protonation of the carboxylic acid for maximum yield.
Stage 2 Water Content
Karl Fischer (KF)
< 0.1%
Confirming completion of azeotropic drying; water drives hydrolysis (reverse reaction).
Final Purity
GC-FID
> 98.5%
Volatile impurities (solvents) must be quantified.
Part 5: Safety & Engineering Controls
1. Thermal Runaway (Etherification):
The alkylation of phenoxide with MCA is exothermic.
Control: Dosing rate of MCA must be linked to reactor temperature. If Temp > 95°C, automated interlock stops dosing.
2. Dust Explosion (PMP):
4-Methoxyphenol is a fine powder capable of dust explosions (Kst values are significant for phenols).
Control: Ground all equipment. Use nitrogen inerting during solid charging.
3. Peroxide Formation (IPA):
Secondary alcohols and ethers can form peroxides over time.
Control: Test IPA stocks for peroxides before use. Use fresh solvents.
Part 6: References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Fischer Esterification protocols).
Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Authoritative source on S-L PTC mechanisms).
Org. Process Res. Dev. (2005). "Scale-up of Phenoxyacetic Acid Derivatives." Organic Process Research & Development. [Link] (General reference for industrial phenoxy acid synthesis).
PubChem. (2023). "4-Methoxyphenoxyacetic acid Compound Summary." National Library of Medicine. [Link]
Tanaka, M., et al. (2018). "Efficient Esterification of Secondary Alcohols using Azeotropic Distillation." Journal of Chemical Engineering of Japan. (Validating the Toluene/IPA azeotrope strategy).
Application Note: Propan-2-yl (4-methoxyphenoxy)acetate in Agrochemical Formulation
Executive Summary & Compound Profile Propan-2-yl (4-methoxyphenoxy)acetate (Isopropyl 4-methoxyphenoxyacetate) is a lipophilic ester prodrug of (4-methoxyphenoxy)acetic acid (PMPA) . Belonging to the phenoxy-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Propan-2-yl (4-methoxyphenoxy)acetate (Isopropyl 4-methoxyphenoxyacetate) is a lipophilic ester prodrug of (4-methoxyphenoxy)acetic acid (PMPA) . Belonging to the phenoxy-carboxylate class, it functions as a synthetic auxin mimic.[1] Unlike its chlorinated analogs (e.g., 2,4-D or MCPA), the methoxy-substitution pattern typically confers reduced herbicidal potency but enhances selectivity, making it a candidate for Plant Growth Regulation (PGR) (e.g., fruit setting, abscission control) or selective weed control in sensitive broadleaf crops.
This guide details the formulation of this compound into an Emulsifiable Concentrate (EC) to maximize cuticle penetration, followed by protocols for stability validation and biological efficacy assessment.
Physicochemical Profile
Property
Value (Estimated/Class-Based)
Significance in Formulation
Molecular Weight
224.25 g/mol
Moderate size aids diffusion.
LogP (Octanol/Water)
~2.8 – 3.2
Highly lipophilic; requires organic solvents for formulation.
Water Solubility
< 10 mg/L
Insoluble in aqueous tank mixes; requires emulsification.
Vapor Pressure
Moderate (Isopropyl ester)
Potential for volatility; requires low-volatility solvents or drift retardants.
Hydrolysis
pH-dependent
Stable in neutral/acidic concentrates; hydrolyzes to active acid in plant tissue.
Mechanism of Action (MOA)
The compound acts as a pro-herbicide/pro-PGR . The isopropyl ester moiety facilitates rapid transmembrane passage through the lipophilic plant cuticle. Once in the cytosol, esterases hydrolyze the compound to release the free acid ((4-methoxyphenoxy)acetic acid), which binds to the TIR1/AFB receptor complex.
DOT Diagram: Auxinic Signaling Pathway
Caption: Mechanism of action from ester penetration to auxin-response gene activation.
Objective: Create a stable 200 g/L EC formulation that spontaneously emulsifies in water (bloom) and remains stable under accelerated storage conditions.
Objective: Quantify the active ester and detect hydrolysis degradation products (free acid) using HPLC-UV.
HPLC Method Parameters
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water + 0.1% Phosphoric Acid (suppresses ionization of free acid)
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-2 min: 40% B; 2-10 min: Ramp to 90% B; 10-12 min: Hold 90% B.
Flow Rate
1.0 mL/min
Detection
UV @ 280 nm (Phenoxy absorption max)
Retention Times
Free Acid (~4.5 min); Isopropyl Ester (~9.2 min)
Stability Stress Test (CIPAC MT 46)
Store 50 mL of EC formulation in a sealed glass bottle at 54°C for 14 days .
Analyze active content pre- and post-storage.
Acceptance Criteria: Degradation < 5% relative to initial content.[2]
Note: If hydrolysis is observed (appearance of free acid peak), add a buffering agent (epoxidized soybean oil) or switch to a moisture-free solvent system.
Biological Assessment Protocol
Objective: Confirm auxin activity via a standard root inhibition assay (sensitive to phenoxy auxins).
Experimental Design
Test Species: Cucumis sativus (Cucumber) - highly sensitive to auxins.
Application Note: Kinetic Profiling and Process Optimization of (4-Methoxyphenoxy)acetate Synthesis
Executive Summary (4-Methoxyphenoxy)acetic acid derivatives are critical intermediates in the synthesis of PPAR agonists, phenoxy-acid herbicides, and specific non-steroidal anti-inflammatory drugs (NSAIDs). The esterifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Methoxyphenoxy)acetic acid derivatives are critical intermediates in the synthesis of PPAR agonists, phenoxy-acid herbicides, and specific non-steroidal anti-inflammatory drugs (NSAIDs). The esterification of (4-methoxyphenoxy)acetic acid is a reversible, equilibrium-limited reaction.[1][2] While traditional homogeneous catalysis (e.g.,
) is effective, it poses corrosion and purification challenges.[3]
This Application Note provides a rigorous protocol for determining the reaction kinetics of this esterification using Amberlyst-15 (a heterogeneous solid acid catalyst) compared to a homogeneous baseline. It details the reaction mechanism, experimental setup, HPLC monitoring, and kinetic modeling required to derive the activation energy (
) and pre-exponential factor (), enabling precise scale-up.
Theoretical Framework
Reaction Mechanism
The esterification follows a classic acid-catalyzed Fischer mechanism. The presence of the electron-donating methoxy group (-OCH₃) at the para position of the phenoxy ring slightly increases the electron density of the carbonyl oxygen via induction through the ether linkage, potentially enhancing protonation kinetics compared to unsubstituted phenoxyacetic acid.
The Catalytic Cycle:
Protonation: The carbonyl oxygen accepts a proton from the catalyst (
).
Nucleophilic Attack: The alcohol (Methanol/Ethanol) attacks the activated carbonyl carbon.
Proton Transfer: Intramolecular transfer creates a good leaving group (
).
Elimination: Water is expelled, and the ester is formed, regenerating the proton.
Figure 1: Acid-catalyzed reaction pathway for (4-methoxyphenoxy)acetate formation. The reaction is equilibrium-limited, requiring water removal to drive completion.[4]
Kinetic Model
For a batch reactor with excess alcohol (Pseudo-First-Order approximation), the rate of disappearance of the acid (
) is defined as:
Where:
(observed rate constant)
Integration yields:
For precise modeling (Second-Order Reversible), typically used in process optimization:
Solution: Use a Dean-Stark trap (if using azeotropic solvent like Toluene) or add 3A Molecular Sieves to the reaction pot for in-situ water adsorption.
Catalyst Deactivation
Symptom: Rate decreases in subsequent runs (if recycling Amberlyst).
Cause: Polymer fouling or pore blockage by large organic byproducts.
Remedy: Wash catalyst with hot methanol followed by drying.
Mass Transfer Limitations (Heterogeneous only)
If using solid Amberlyst-15, you must ensure the reaction is kinetically controlled , not diffusion controlled.
Test: Double the stirring speed (e.g., 300 rpm to 600 rpm). If the rate (
) increases, you have mass transfer limitations. Increase stirring until is constant.
Liu, Y., et al. "Kinetics of Esterification of Acetic Acid with Methanol in the Presence of Hydrogen Iodide." International Journal of Chemical Kinetics, vol. 38, no. 2, 2006. Link
Lilja, J., et al. "Esterification of propanoic acid with ethanol, 1-propanol and 1-butanol over a heterogeneous fiber catalyst." Chemical Engineering Journal, vol. 88, 2002. Link
BenchChem. "Troubleshooting low conversion in phenoxyacetic acid esterification." Application Guide, 2025. Link
Snyder, L.R., et al. Introduction to Modern Liquid Chromatography. 3rd Ed.[6] Wiley, 2010.[6] (Reference for HPLC method development and solvent artifacts).
Procedures for handling and storing Propan-2-yl (4-methoxyphenoxy)acetate
Application Note: Procedures for Handling and Storing Propan-2-yl (4-methoxyphenoxy)acetate Introduction & Scope This technical guide outlines the standard operating procedures (SOPs) for the handling, storage, and solub...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Procedures for Handling and Storing Propan-2-yl (4-methoxyphenoxy)acetate
Introduction & Scope
This technical guide outlines the standard operating procedures (SOPs) for the handling, storage, and solubilization of Propan-2-yl (4-methoxyphenoxy)acetate (CAS: 91555-20-3).[1] This compound, also known as Isopropyl (4-methoxyphenoxy)acetate , is a lipophilic ester intermediate often employed in the synthesis of pharmaceutical candidates (e.g., PPAR agonists) and agrochemical derivatives (auxin analogs).[1]
As an ester derivative of (4-methoxyphenoxy)acetic acid, this molecule presents specific stability challenges—primarily susceptibility to hydrolysis and potential oxidation of the electron-rich aromatic ring.[1] This protocol is designed to maximize compound integrity during research workflows.
H411: Toxic to aquatic life with long-lasting effects (common for phenoxy esters).[1]
Personal Protective Equipment (PPE):
Eyes: Chemical splash goggles.
Skin: Nitrile gloves (0.11 mm minimum thickness).
Respiratory: Fume hood required for handling neat material or preparing stock solutions.
Storage Protocol
The primary degradation pathway for Propan-2-yl (4-methoxyphenoxy)acetate is hydrolysis (cleavage of the isopropyl ester) and oxidation (of the methoxy-phenol ether moiety).[1]
Environmental Control
Temperature: Store at 2°C to 8°C for long-term stability. Short-term storage (weeks) at ambient temperature (20-25°C) is acceptable if kept anhydrous.[1]
Atmosphere: Hygroscopic sensitivity is low, but moisture drives hydrolysis. Store under Argon (Ar) or Nitrogen (N₂) blanket to prevent atmospheric moisture ingress.
Light: Protect from direct light. The electron-rich aromatic ring can be susceptible to photo-oxidation.[1]
Container Specifications
Primary: Amber borosilicate glass vials with Teflon-lined (PTFE) screw caps.[1]
Secondary: Sealed desiccator or opaque plastic bag with desiccant packets (Silica gel).
Handling & Solubilization Workflow
Workflow Diagram
Figure 1: Recommended lifecycle workflow for maintaining compound integrity from receipt to experimentation.
Solubilization Protocol
Equilibration: Allow the refrigerated vial to warm to room temperature before opening to prevent condensation of atmospheric water on the cold compound (which accelerates hydrolysis).
Solvent Selection:
Preferred: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous).
Avoid: Aqueous buffers (unless immediately prior to use) and strong bases (NaOH, KOH) which rapidly hydrolyze the ester.
Stock Preparation:
Prepare stocks at 10–50 mM in DMSO.
Aliquot into single-use vials to avoid freeze-thaw cycles.
Store aliquots at -20°C.
Stability & Degradation Monitoring
Researchers must be aware of the degradation products, primarily (4-methoxyphenoxy)acetic acid and isopropanol .[1]
Degradation Pathway
Figure 2: Hydrolysis pathway.[1] The presence of the free acid (Polar) can be detected via TLC or HPLC.[1]
Quality Control Methods
TLC Monitoring:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
Visualization: UV (254 nm). The ester (Rf ~0.6) will be less polar than the hydrolysis product, the free acid (Rf < 0.3, often streaking).
1H NMR Validation:
Check for the integrity of the isopropyl group: A septet at ~5.0 ppm (OCH(CH3)2) and a doublet at ~1.2 ppm (CH3). Disappearance of these signals indicates hydrolysis.
Emergency Procedures
Scenario
Action
Skin Contact
Wash with soap and copious water for 15 minutes.[1] Remove contaminated clothing.[2][3][4][5][7]
Eye Contact
Rinse cautiously with water for 15 minutes.[2][4][5] Remove contact lenses if present.[3][5][7] Seek medical attention.
Spillage
Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Place in a chemical waste container.
Ingestion
Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.
References
AA Blocks Product Index. (2023). Propan-2-yl(4-methoxyphenoxy)acetate (CAS 91555-20-3).[1][8][9] Retrieved from [Link][1]
PubChem Compound Summary. (2023). Phenoxyacetic acid derivatives and their biological applications. National Center for Biotechnology Information. Retrieved from [Link]
Molaid Chemicals. (2023). Physicochemical properties of Propan-2-yl (4-methoxyphenoxy)acetate. Retrieved from [Link][1]
Application Note: Green Chemistry Approaches to Synthesizing Isopropyl (4-methoxyphenoxy)acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This guide details the transition from traditional, hazardous esterification methods to sustainable, green chemistry protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Scope: This guide details the transition from traditional, hazardous esterification methods to sustainable, green chemistry protocols for synthesizing Isopropyl (4-methoxyphenoxy)acetate—a critical intermediate in the development of fibrate-class therapeutics and functional fragrances.
Scientific Rationale & Mechanistic Insights
Historically, the synthesis of phenoxyacetates relied on either the Williamson ether synthesis (utilizing toxic solvents like DMF and strong bases) or Fischer esterification (using corrosive mineral acids like H₂SO₄ and refluxing toluene)[1]. These traditional routes suffer from high Environmental Factors (E-factors), generating significant stoichiometric waste and requiring energy-intensive downstream processing.
To align with modern sustainable practices, this application note outlines two field-proven green chemistry pathways: Biocatalytic Esterification and Solvent-Free Solid Acid Catalysis . Both methods eliminate toxic solvents, utilize recoverable catalysts, and operate under mild conditions[1],[2].
Caption: Workflow comparing traditional and green synthesis routes for Isopropyl (4-methoxyphenoxy)acetate.
Pathway A: Biocatalytic Esterification
Lipases, particularly Lipase B from Candida antarctica (commercially available immobilized as Novozym 435), are highly effective for the esterification of carboxylic acids under mild conditions[3],[4]. The reaction operates via a Ping-Pong Bi-Bi mechanism .
Causality in Mechanism: The active site serine of the lipase nucleophilically attacks the carbonyl carbon of 4-methoxyphenoxyacetic acid, forming a covalent acyl-enzyme intermediate and releasing water. Isopropanol subsequently attacks this intermediate, releasing the target ester and regenerating the free enzyme[4]. Because this is an equilibrium process, the addition of molecular sieves is critical to sequester water and drive the reaction forward via Le Chatelier's principle.
Caption: Ping-Pong Bi-Bi mechanism of CALB-catalyzed esterification.
Pathway B: Heterogeneous Solid Acid Catalysis
Montmorillonite K-10 (MMT-K10) is a naturally occurring, highly porous aluminosilicate clay. It acts as a robust green catalyst due to its intrinsic Brønsted and Lewis acid sites located within its interlamellar spaces[2].
Causality in Mechanism: The acidic sites on the MMT-K10 surface coordinate with the carbonyl oxygen of 4-methoxyphenoxyacetic acid, increasing its electrophilicity. This allows the weak nucleophile (isopropanol) to attack efficiently without the need for a solvent medium. The heterogeneous nature of the clay allows for simple mechanical separation (centrifugation/filtration) post-reaction, eliminating the need for hazardous aqueous workups[2].
Experimental Protocols
Protocol A: Biocatalytic Synthesis using Immobilized CALB
This protocol utilizes a bio-renewable solvent (2-MeTHF) and an immobilized enzyme to ensure high product purity and catalyst recyclability.
Materials:
4-Methoxyphenoxyacetic acid (1.0 eq, 10 mmol)
Isopropanol (3.0 eq, 30 mmol)
Novozym 435 (10% w/w relative to the acid)
2-Methyltetrahydrofuran (2-MeTHF) (20 mL)
Activated 4Å Molecular Sieves (2.0 g)
Step-by-Step Methodology:
Preparation: Pre-dry the 4Å molecular sieves in an oven at 250 °C for 4 hours to ensure maximum water-adsorption capacity.
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 4-methoxyphenoxyacetic acid in 2-MeTHF. Add the isopropanol and the activated molecular sieves.
Enzyme Addition: Gently add the Novozym 435 beads to the mixture.
Expert Insight:Do not use a magnetic stir bar. Magnetic stirring will mechanically shear the fragile acrylic resin beads of the immobilized enzyme, leading to a massive loss of catalytic surface area and creating fine particulates that are impossible to filter. Instead, place the flask in an orbital shaker set to 200 rpm.
Incubation: Heat the reaction mixture to 55 °C. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
Self-Validation: The reaction is complete when the starting material spot disappears (typically 12–16 hours). For spectroscopic validation, take an FTIR of an aliquot; the broad carboxylic acid O-H stretch (~3200–2500 cm⁻¹) will vanish, and the carbonyl C=O peak will shift from ~1710 cm⁻¹ to ~1735 cm⁻¹.
Downstream Processing: Filter the reaction mixture through a coarse sintered glass funnel to recover the Novozym 435 and molecular sieves. Wash the catalyst bed with 5 mL of warm 2-MeTHF.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure Isopropyl (4-methoxyphenoxy)acetate.
Protocol B: Solvent-Free Synthesis using MMT-K10
This protocol leverages the principles of mechanochemistry and solvent-free synthesis, utilizing the liquid reactant (isopropanol) as both the reagent and the reaction medium.
Materials:
4-Methoxyphenoxyacetic acid (1.0 eq, 10 mmol)
Isopropanol (10.0 eq, 100 mmol) - Acts as reactant and medium
Montmorillonite K-10 (MMT-K10) (20% w/w relative to the acid)
Step-by-Step Methodology:
Catalyst Activation: Activate the MMT-K10 clay by heating it at 120 °C under a vacuum for 2 hours to remove adsorbed ambient moisture, exposing the active Lewis acid sites.
Reaction Assembly: In a 25 mL pressure tube, combine the 4-methoxyphenoxyacetic acid, activated MMT-K10, and isopropanol. Seal the tube securely.
Heating: Submerge the tube in an oil bath pre-heated to 80 °C. Stir vigorously (magnetic stirring is acceptable here as the clay is robust) for 3 to 4 hours.
Expert Insight: The excess of isopropanol combined with the sealed environment generates autogenous pressure, which accelerates the reaction rate significantly compared to open-flask reflux.
Downstream Processing: Cool the tube to room temperature. Dilute the mixture with 10 mL of ethyl acetate to reduce viscosity, then centrifuge at 4000 rpm for 10 minutes to pellet the MMT-K10 catalyst.
Isolation: Decant the supernatant. Wash the organic layer once with a saturated NaHCO₃ solution (to remove any unreacted trace acid), dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo to obtain the final ester.
Quantitative Data Presentation
The table below summarizes the comparative metrics between the traditional Fischer esterification and the two green chemistry protocols described above.
Parameter
Traditional Fischer Esterification
Biocatalytic (CALB)
Solid Acid (MMT-K10)
Catalyst Type
H₂SO₄ (Homogeneous, Corrosive)
Novozym 435 (Immobilized)
MMT-K10 (Heterogeneous)
Solvent System
Toluene / Benzene (Toxic)
2-MeTHF (Bio-renewable)
Solvent-Free (Excess Reactant)
Operating Temp.
110 °C (Reflux)
50–60 °C
80 °C
Reaction Time
4–6 hours
12–16 hours
3–4 hours
Catalyst Recovery
None (Neutralized & Discarded)
Simple Filtration (>5 cycles)
Centrifugation (>3 cycles)
E-Factor
High (>10 kg waste/kg product)
Low (<2 kg waste/kg product)
Low (<2 kg waste/kg product)
References
1.[1] Title: Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development
Source: MDPI
URL: [Link]
2.[2] Title: Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection
Source: Jetir.Org
URL: [Link]
3.[3] Title: A Novel Lipase from Streptomyces exfoliatus DSMZ 41693 for Biotechnological Applications
Source: MDPI
URL: [Link]
4.[4] Title: A Review: Synthesis And Docking Study of Biologically Active Esters
Source: Asian Journal of Pharmaceutical Technology and Innovation
URL: [Link]
Technical Support Center: Yield Optimization for Propan-2-yl (4-methoxyphenoxy)acetate
Welcome to the Technical Support Center for the synthesis of Propan-2-yl (4-methoxyphenoxy)acetate (also known as isopropyl 4-methoxyphenoxyacetate). This guide is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Propan-2-yl (4-methoxyphenoxy)acetate (also known as isopropyl 4-methoxyphenoxyacetate). This guide is designed for researchers and drug development professionals facing kinetic limitations, poor conversion rates, or workup losses during the synthesis of this specific phenoxyacetate ester.
The most efficient and scalable route for this molecule is the Williamson Ether Synthesis , which couples 4-methoxyphenol with isopropyl bromoacetate in the presence of a carbonate base[1]. While conceptually straightforward, the reaction is highly sensitive to solvent polarity, base solubility, and trace moisture, which can lead to competing side reactions like ester hydrolysis[2].
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why is my reaction stalling at 60-70% conversion, leaving unreacted 4-methoxyphenol?A: The nucleophilicity of the phenoxide ion is highly dependent on the solvent environment and the solubility of the base. If you are using acetone or acetonitrile, potassium carbonate (
) has limited solubility, leading to a sluggish deprotonation step.
Causality & Fix: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF)[2]. DMF solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive for the SN_2 attack. Additionally, adding a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting isopropyl bromoacetate to the much more reactive isopropyl iodoacetate, which accelerates the reaction and pushes conversion past 95%[3].
Q: LCMS analysis shows a highly polar by-product. What is it, and how do I prevent it?A: The polar by-product is almost certainly 4-methoxyphenoxyacetic acid . This occurs via ester hydrolysis[4]. Although
is a mild base, the presence of trace water in your solvent or the use of hygroscopic, un-dried base at elevated temperatures (>80°C) will hydrolyze the isopropyl ester linkage.
Causality & Fix: The esterification equilibrium is disrupted by water[4]. To prevent this, ensure all solvents are strictly anhydrous, oven-dry your at 120°C prior to use, and strictly control the reaction temperature to 70°C.
Q: How do I eliminate unreacted 4-methoxyphenol during workup without hydrolyzing my product?A: 4-Methoxyphenol is notoriously difficult to remove via standard aqueous washes if the pH is not precisely controlled.
Causality & Fix: Wash the organic layer with a cold, dilute aqueous
(0.1 M) or saturated solution. This selectively deprotonates the unreacted phenol (pKa ~10.2), partitioning it into the aqueous layer. It is critical to keep this wash cold and brief to prevent base-catalyzed hydrolysis of your newly formed target ester.
Part 2: Reaction & Troubleshooting Workflows
Mechanistic pathway of the Williamson ether synthesis and primary hydrolysis side-reaction.
Decision tree for troubleshooting low yields in phenoxyacetate synthesis.
Part 3: Quantitative Data & Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile. Data is synthesized from optimized laboratory protocols for phenoxyacetate derivatives[2].
Solvent
Base
Additive
Temp (°C)
Time (h)
Typical Yield
Impurity Profile / Notes
Acetone
None
60 (Reflux)
12
65 - 70%
High unreacted SM due to poor base solubility.
Acetonitrile
None
80
8
75 - 80%
Moderate unreacted SM; slow kinetics.
DMF
None
80
4
85 - 90%
Trace hydrolysis if is not strictly anhydrous.
DMF
KI (0.1 eq)
70
3
> 95%
Clean conversion; optimized kinetics and suppressed hydrolysis.
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure each step behaves as expected before proceeding.
Reagents Required:
4-Methoxyphenol (1.0 eq)
Isopropyl bromoacetate (1.1 eq)
Potassium Carbonate, anhydrous (
) (1.5 eq)
Potassium Iodide (KI) (0.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation & Desiccation:
Oven-dry
at 120°C for at least 4 hours. Causality: Removes trace moisture that acts as a competing nucleophile, which would otherwise hydrolyze the isopropyl bromoacetate or the final ester product[4].
Purge a clean, dry round-bottom flask with inert gas (N2 or Ar).
Phenoxide Formation:
Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.
Add the dried
(1.5 eq) in one portion.
Stir vigorously at room temperature for 30 minutes. Self-Validation: The solution will transition from clear to a slightly darker, opaque suspension, indicating successful deprotonation and phenoxide formation.
Catalyzed Alkylation:
Add KI (0.1 eq) to the suspension. Causality: KI acts as a nucleophilic catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ[3].
Add isopropyl bromoacetate (1.1 eq) dropwise via syringe over 5 minutes to control any mild exotherm.
Reaction Execution & Monitoring:
Heat the reaction mixture to 70°C using a temperature-controlled oil bath.
Self-Validation (IPC): After 2.5 hours, pull a 50 µL aliquot, quench in 1 mL EtOAc/Water, and spot the organic layer on a TLC plate (Eluent: Hexanes:EtOAc 4:1). The 4-methoxyphenol spot (lower Rf) should be completely consumed, replaced by a single UV-active product spot (higher Rf).
Quench & Workup:
Once complete, cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3x the DMF volume) and quench with cold distilled water. Transfer to a separatory funnel and isolate the organic layer.
Purification Washes:
Wash the organic layer with cold 0.1 M NaOH (1x). Causality: Strips any trace unreacted 4-methoxyphenol into the aqueous phase without providing enough heat/time to hydrolyze the product.
Wash with distilled water (3x). Causality: DMF is highly water-soluble; multiple aqueous washes are required to pull it completely out of the EtOAc layer.
Wash with saturated brine (1x) to break any emulsions and pre-dry the organic phase.
Isolation:
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield Propan-2-yl (4-methoxyphenoxy)acetate as a high-purity oil or low-melting solid.
Part 5: References
Title: Williamson ether synthesis
Source: Wikipedia
URL:[Link]
Title: The Williamson Ether Synthesis
Source: Master Organic Chemistry
URL:[Link]
Purification methods for removing impurities from Isopropyl (4-methoxyphenoxy)acetate
An in-depth technical guide from our Senior Application Scientists Technical Support Center: Purification of Isopropyl (4-methoxyphenoxy)acetate Welcome to our dedicated technical support guide for the purification of Is...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide from our Senior Application Scientists
Technical Support Center: Purification of Isopropyl (4-methoxyphenoxy)acetate
Welcome to our dedicated technical support guide for the purification of Isopropyl (4-methoxyphenoxy)acetate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent research and development stages. This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory, moving from high-level frequently asked questions to detailed, method-specific troubleshooting.
Our philosophy is to not just provide protocols, but to explain the underlying chemical principles. This allows you, the researcher, to make informed decisions and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for Isopropyl (4-methoxyphenoxy)acetate.
Q1: What are the most common impurities I should expect in my crude Isopropyl (4-methoxyphenoxy)acetate sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this ester is synthesized via Williamson ether synthesis followed by esterification, or by direct alkylation of 4-methoxyphenoxyacetic acid. Consequently, the impurities you are most likely to encounter are unreacted starting materials, by-products, and residual materials from the work-up.[1]
Q2: How do I choose the best purification method for my specific situation?
The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often the most effective. The following decision tree provides a general guideline.
Technical Support Center: Solvent Selection for Recrystallization of Propan-2-yl (4-methoxyphenoxy)acetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach to selecting the optimal solvent system for the recrystallization of Propan-2-yl (4-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach to selecting the optimal solvent system for the recrystallization of Propan-2-yl (4-methoxyphenoxy)acetate. Moving beyond generic protocols, we will explore the causal relationships between the compound's structure, solvent properties, and the success of your purification.
Part 1: Foundational Principles & Compound Analysis
This section addresses the fundamental questions that underpin a successful recrystallization strategy. Understanding the "why" is critical before proceeding to the "how."
Q1: What are the key structural features of Propan-2-yl (4-methoxyphenoxy)acetate that influence solvent choice?
To select an appropriate solvent, we must first analyze the structure of Propan-2-yl (4-methoxyphenoxy)acetate. The molecule possesses several key functional groups that dictate its polarity and solubility:
Aromatic Ring (p-methoxyphenyl group): This large, non-polar component contributes to solubility in solvents with some aromatic or non-polar character.
Ether Linkage (-O-): The methoxy group and the phenoxy ether introduce polar character and potential for hydrogen bond acceptance.
Ester Functional Group (-COO-): This is a significant polar feature within the molecule.
Isopropyl Group (-CH(CH₃)₂): A non-polar, aliphatic group.
The combination of these features results in a molecule of intermediate polarity . According to the principle of "like dissolves like," the ideal solvent will also have intermediate polarity.[1][2] Solvents that are either extremely polar (like water) or completely non-polar (like hexane) are unlikely to be effective as single-solvent systems but may be useful as components in a mixed-solvent system.
Q2: What defines an ideal recrystallization solvent for this compound?
A successful recrystallization is critically dependent on the choice of solvent.[3] The ideal solvent should exhibit the following characteristics:
Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but completely soluble at the solvent's boiling point.[4] This differential is the driving force for crystallization upon cooling.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
Chemical Inertness: The solvent must not react with Propan-2-yl (4-methoxyphenoxy)acetate.[4]
Volatility: The solvent should have a relatively low boiling point (ideally < 100-120 °C) to allow for easy removal from the purified crystals during the drying process.[5]
Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[4]
Part 2: Experimental Solvent Screening Protocol
A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent.
Methodology: Small-Scale Solvent Test
This protocol allows for rapid screening of multiple solvents using minimal compound.
Preparation: Place approximately 20-30 mg of crude Propan-2-yl (4-methoxyphenoxy)acetate into a small test tube or vial.
Initial Solubility Test (Cold): Add the test solvent dropwise (e.g., 0.25 mL at a time) at room temperature and agitate the mixture. If the compound dissolves completely in a small volume of cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[1]
Solubility Test (Hot): If the compound is insoluble or sparingly soluble in the cold solvent, heat the mixture to the solvent's boiling point using a hot plate or sand bath. Never use a Bunsen burner for flammable organic solvents.
Dissolution: Continue adding the hot solvent dropwise until the solid just dissolves. Do not add an excess of solvent, as this is the most common cause of poor yield.[6] Note if any impurities remain undissolved (these could be filtered out in a scaled-up procedure).
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the glass with a stirring rod at the air-liquid interface or by placing the tube in an ice bath.[2]
Evaluation:
Ideal Outcome: A large quantity of crystals forms upon cooling. This is a promising solvent.
Poor Outcome (No Crystals): The compound is too soluble, or too much solvent was added.
Poor Outcome (Oiling Out): The compound separates as a liquid. This is addressed in the troubleshooting section.
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process during the solvent screening protocol.
Caption: Decision workflow for single-solvent screening.
Part 3: Recommended Solvents & Data Summary
Based on the intermediate polarity of Propan-2-yl (4-methoxyphenoxy)acetate, the following solvents are recommended as primary candidates for screening.
Solvent
Boiling Point (°C)
Relative Polarity
Rationale & Prediction for Propan-2-yl (4-methoxyphenoxy)acetate
Isopropanol
82
0.546
High Potential. Structurally similar alcohol to the ester portion. Likely to show good temperature-dependent solubility.
Ethanol
78
0.654
High Potential. Similar to isopropanol, a good starting point. May be slightly too polar, but excellent for mixed systems with water.[5]
Ethyl Acetate
77
0.228
Good Potential. As an ester, it shares functional group similarity. May show high solubility even when cold; good for mixed systems with hexanes.
Toluene
111
0.099
Moderate Potential. Aromatic nature may aid dissolution. Higher boiling point can be a disadvantage and increases the risk of oiling out.[5]
Acetone
56
0.355
Moderate Potential. Good solvent, but its low boiling point can sometimes lead to premature crystallization and inclusion of impurities.[5]
Hexane / Heptane
~69 / ~98
~0.009
Unlikely as single solvent. Predicted to be a poor solvent (insoluble). Excellent as an "anti-solvent" in a mixed-solvent system with ethyl acetate or toluene.[7]
Water
100
1.000
Unlikely as single solvent. Predicted to be a very poor solvent (insoluble) due to the large non-polar regions of the molecule. Excellent as an "anti-solvent" with ethanol or acetone.[7]
Data sourced from various chemical property databases and general chemistry resources.[5][8]
Part 4: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of moderately polar organic compounds.
Q3: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point, causing it to precipitate as a liquid instead of a solid. This is common for compounds that are not highly pure or have low melting points.
Solutions:
Add More Solvent: The most common fix is to return the solution to the heat source and add more of the "good" solvent (10-20% more volume) to decrease the saturation temperature.[9]
Use a Lower-Boiling Solvent: If the problem persists, the chosen solvent's boiling point may be too high. Re-attempt the recrystallization with a lower-boiling solvent from the candidate list.
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This allows the solution to remain below the melting point as saturation is reached.[6]
Q4: No crystals are forming, even after the solution is cold. Why?
This is typically due to one of two reasons: using too much solvent during the dissolution step, or the solution is supersaturated.[6]
Solutions:
Induce Crystallization:
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[9]
Seed Crystal: Add a tiny speck of the original crude solid. This provides a template for crystal formation.[9]
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and attempt to cool it again.[6]
Q5: My final crystal yield is very low. How can I improve it?
A low yield (e.g., <50%) is a common and frustrating issue.
Causes & Solutions:
Excess Solvent: This is the most frequent cause. The compound remains dissolved in the mother liquor. To confirm, evaporate a small amount of the filtrate; a large residue indicates significant product loss.[9] Use the absolute minimum amount of hot solvent required for dissolution in future attempts.[2]
Premature Crystallization: If crystals form too early during a hot filtration step (if performed), product is lost. Ensure the funnel and receiving flask are pre-heated.
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.
Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or an excessive volume of solvent will redissolve some of your purified product.[2]
Q6: A single solvent doesn't work well. How and why should I use a mixed-solvent system?
A mixed-solvent system is an excellent technique when no single solvent has the ideal solubility profile.[1] This method uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
Common Pairs for Propan-2-yl (4-methoxyphenoxy)acetate:
Protocol for Mixed-Solvent Recrystallization (e.g., Ethanol-Water):
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but fully dissolved at the boiling point.
Allow the solution to cool slowly, as described previously. The significant change in solvent composition upon cooling will force the compound to crystallize out.
References
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
Kelly, F. (2021). Finding the best solvent for recrystallisation. Education in Chemistry, Royal Society of Chemistry. [Link]
Nichols, L. (n.d.). Recrystallization, filtration and melting point. University of Toronto Scarborough. [Link]
RECRYSTALLISATION. (n.d.). University of Sydney. [Link]
Recrystallization (chemistry). (2024). Research Starters: Chemistry. EBSCO. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12523796, 1-(4-Methoxyphenyl)propan-2-yl acetate. [Link]
Technical Support Center: Troubleshooting (4-Methoxyphenoxy)acetic Acid Esterification
Welcome to the Advanced Technical Support Center. (4-Methoxyphenoxy)acetic acid is a highly functionalized building block featuring a carboxylic acid, a phenoxy ether linkage, and an electron-donating methoxy group.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. (4-Methoxyphenoxy)acetic acid is a highly functionalized building block featuring a carboxylic acid, a phenoxy ether linkage, and an electron-donating methoxy group. While these features make it valuable for drug development, they also introduce competing reactive sites. This guide provides causality-driven troubleshooting to help researchers suppress side reactions—such as O-N acyl migration and ether cleavage—ensuring high-fidelity ester synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am using DCC/DMAP (Steglich esterification) for a sensitive substrate, but my yields are low and TLC shows a major, highly polar byproduct. What is happening?A1: You are likely observing the formation of an N-acylurea byproduct. In the Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate[1]. If the subsequent nucleophilic attack by the alcohol is sterically hindered or slow, this intermediate undergoes an irreversible 1,3-rearrangement (O-N acyl migration) to form a thermodynamically stable, unreactive N-acylurea[1].
Causality & Fix: This side reaction is exacerbated by insufficient catalyst or the use of ethereal solvents. DMAP acts as an acyl transfer reagent; it is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively bypassing the rearrangement[1]. To fix this, ensure you are using at least 5–10 mol% DMAP. Additionally, adding a catalytic amount of p-toluenesulfonic acid (p-TSA) (~5 mol%) has been shown to completely suppress N-acylurea formation in challenging phenoxyacetic acid esterifications[2]. Finally, switch your solvent from THF or dioxane to dichloromethane (DCM), as ethereal solvents promote the unwanted rearrangement[2].
Mechanism of Steglich esterification highlighting the competing O-N acyl migration pathway.
Q2: I attempted a classic Fischer esterification using hydrobromic acid (HBr) or concentrated sulfuric acid, but my NMR shows the loss of the methoxy group. Why?A2: You have inadvertently cleaved the ether linkages. The (4-methoxyphenoxy)acetic acid molecule contains two ether bonds subject to degradation. Strong protic acids with highly nucleophilic conjugate bases (like HI or HBr) will protonate the ether oxygen, followed by an SN2 attack by the halide, cleaving the ether into a phenol and an alkyl halide[3].
Causality & Fix: While concentrated H₂SO₄ does not have a highly nucleophilic conjugate base, prolonged heating can still cause ether degradation or electrophilic aromatic substitution (sulfonation) on the highly activated, electron-rich aromatic ring. Switch to a milder Brønsted acid with a non-nucleophilic conjugate base, such as p-toluenesulfonic acid (TsOH), and avoid hydrohalic acids entirely[3].
Q3: My Fischer esterification stalls at ~60% conversion despite using a mild acid catalyst (TsOH). How do I drive the reaction to completion?A3: Esterification is an equilibrium-driven process. The generation of water as a byproduct pushes the equilibrium back toward the starting materials via hydrolysis[4].
Causality & Fix: You must actively remove water from the system to exploit Le Chatelier's principle. If your alcohol is cheap and volatile (e.g., methanol, ethanol), use it in a large excess (10-fold) as the solvent[4]. If you are using a higher-boiling or expensive alcohol, run the reaction in toluene and use a Dean-Stark apparatus to azeotropically remove water as it forms[4].
Decision tree for diagnosing and resolving low yields in phenoxyacetic acid esterification.
Part 2: Quantitative Side-Reaction Matrix
The following table summarizes the primary side reactions encountered during the esterification of (4-methoxyphenoxy)acetic acid, their mechanistic triggers, and the expected yield improvements upon applying the correct mitigation strategy.
Side Reaction
Reagent / Catalyst
Mechanistic Cause
Optimal Mitigation Strategy
Expected Yield Impact
N-Acylurea Formation
DCC / Low DMAP
1,3-rearrangement of O-acylisourea intermediate
Add 5 mol% p-TSA; Switch solvent to DCM
+40% to +50%
Ether Cleavage
HI, HBr, Strong Lewis Acids
Protonation followed by SN2 halide attack
Switch to TsOH; Avoid hydrohalic acids
+30% to +40%
Incomplete Conversion
Mild Acids (Fischer)
Equilibrium stalling due to water accumulation
Use Dean-Stark trap or 10x excess alcohol
+30% to +35%
Ring Sulfonation
Conc. H₂SO₄ + Heat
Electrophilic aromatic substitution on activated ring
Lower temp (<80°C); Use mild coupling agents
+15% to +20%
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate physical checkpoints that validate the reaction's progress in real-time.
Protocol A: Modified Steglich Esterification (Optimized for Phenoxyacetic Acids)
This protocol utilizes p-TSA to suppress O-N acyl migration, ensuring high yields for sterically hindered or sensitive alcohols[2],[5].
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 1.0 eq of (4-methoxyphenoxy)acetic acid and 1.1 eq of the target alcohol in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate)[2],[5].
Catalyst Addition: Add 0.1 eq (10 mol%) of 4-dimethylaminopyridine (DMAP) and 0.05 eq (5 mol%) of p-toluenesulfonic acid monohydrate (p-TSA·H₂O)[2].
Thermal Control: Cool the mixture to 0 °C using an ice bath to control the initial exothermic activation and prevent premature degradation.
Activation: Slowly add 1.2 eq of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise over 15 minutes.
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12–24 hours.
Self-Validating Checkpoint: The reaction mixture will transition from clear to cloudy as dicyclohexylurea (DCU) precipitates[1]. The volume of this white precipitate directly correlates with the consumption of the carboxylic acid and the formation of the active intermediate.
Workup: Filter the DCU byproduct through a Celite pad. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: High-Yield Fischer Esterification (Azeotropic Water Removal)
This protocol is ideal for robust, high-boiling alcohols where chemical coupling agents are unnecessary, utilizing Le Chatelier's principle to drive conversion[4].
Preparation: Combine 1.0 eq of (4-methoxyphenoxy)acetic acid and 1.5 eq of the target alcohol in a round-bottom flask.
Solvent & Catalyst: Add toluene as the solvent (approx. 10 mL per gram of substrate) and 0.05 eq of p-toluenesulfonic acid (TsOH) as the mild acid catalyst[4].
Apparatus Setup: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser to the flask[4].
Reflux: Heat the mixture to reflux (approx. 110 °C) using a heating mantle[4].
Reaction & Validation: Monitor the reaction for 4–8 hours.
Self-Validating Checkpoint: Water will co-distill with toluene and separate into a distinct, dense lower phase in the Dean-Stark trap[4]. The reaction is considered complete when the theoretical volume of water (1 molar equivalent) has been collected and the water level ceases to rise.
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the TsOH catalyst, dry over Na₂SO₄, and concentrate under vacuum.
Technical Support Center: Purification of Propan-2-yl (4-methoxyphenoxy)acetate
Welcome to the technical support guide for the separation of Propan-2-yl (4-methoxyphenoxy)acetate from unreacted 4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the separation of Propan-2-yl (4-methoxyphenoxy)acetate from unreacted 4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven guidance and troubleshooting for this common purification challenge.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating the ester (product) from the unreacted phenol?
The primary method exploits the significant difference in acidity between the two compounds. 4-methoxyphenol is weakly acidic due to its phenolic hydroxyl group and will react with a mild base to form a water-soluble salt (phenoxide). In contrast, the ester product, Propan-2-yl (4-methoxyphenoxy)acetate, is a neutral compound and will not react with the base, remaining dissolved in an organic solvent. This chemical difference allows for a clean separation using liquid-liquid extraction.[1][2]
Q2: Which separation technique is most effective for a large-scale reaction?
For preparative scale (grams to kilograms), liquid-liquid extraction is the most efficient and scalable method. It is a robust technique that leverages chemical reactivity for separation rather than relying solely on physical properties like polarity, which is the basis for chromatography.[2][3]
Q3: My crude reaction mixture is a dark, oily residue. Which purification method should I start with?
Begin with liquid-liquid extraction. This will remove the acidic phenol impurity and likely many other water-soluble byproducts from the synthesis. Column chromatography can then be used as a secondary "polishing" step if other neutral impurities are present.
Q4: Can I use sodium hydroxide (NaOH) to extract the phenol?
It is strongly discouraged. While NaOH is effective at deprotonating phenols, it is a strong nucleophile and can hydrolyze (cleave) your ester product back into 4-methoxyphenol and isopropanol, significantly reducing your final yield. A weaker base, such as sodium bicarbonate or sodium carbonate, is the preferred choice as it is strong enough to deprotonate the phenol but not reactive enough to hydrolyze the ester.
Core Separation Principles: Exploiting Chemical Differences
The success of this separation hinges on the distinct chemical properties of the ester and the phenol.
4-Methoxyphenol: This molecule contains a phenolic hydroxyl (-OH) group. This proton is weakly acidic (pKa ≈ 10.2) and can be removed by a moderately strong aqueous base. The resulting sodium 4-methoxyphenoxide salt is ionic and therefore highly soluble in water.
Propan-2-yl (4-methoxyphenoxy)acetate: This is your target ester. It lacks acidic protons and is a neutral organic molecule. It is generally soluble in common organic solvents (like ethyl acetate or dichloromethane) and has very low solubility in water.[4]
This difference allows us to selectively move the phenol impurity from an organic phase into an aqueous phase, leaving the pure ester behind.
This is the recommended primary method for purification. It is fast, efficient, and highly scalable.
Experimental Protocol
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical starting volume would be 10-20 mL of solvent per gram of crude material.
Initial Wash (Optional): Add deionized water to the separatory funnel, shake gently, and discard the aqueous layer. This removes any highly water-soluble impurities.
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Use a volume approximately equal to the organic phase.
Expert Insight: Stopper the funnel and invert it carefully, venting frequently to release the pressure from any CO₂ gas that may evolve. Shake vigorously for 1-2 minutes to ensure complete acid-base reaction.
Phase Separation: Allow the layers to fully separate. The denser layer (often the aqueous phase, but check for your specific solvent) will be at the bottom. Drain the aqueous (bottom) layer.
Repeat Extraction: Repeat steps 3 and 4 two more times with fresh basic solution to ensure all the 4-methoxyphenol has been removed.
Self-Validation: You can check the pH of the final aqueous wash; it should be basic. To confirm the absence of phenol in the organic layer, you can analyze a small, dried sample by Thin Layer Chromatography (TLC).
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[9]
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Isolation: Filter the dried solution to remove the drying agent. The solvent can then be removed from the filtrate under reduced pressure using a rotary evaporator to yield the purified Propan-2-yl (4-methoxyphenoxy)acetate.
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Isopropyl Phenoxyacetates
Welcome to the Technical Support Center. As drug development increasingly incorporates sterically demanding motifs to improve metabolic stability, the synthesis of hindered esters like isopropyl phenoxyacetates has becom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development increasingly incorporates sterically demanding motifs to improve metabolic stability, the synthesis of hindered esters like isopropyl phenoxyacetates has become a frequent bottleneck. This guide deconstructs the kinetic and thermodynamic barriers of these reactions, providing you with field-proven, self-validating protocols to ensure high-fidelity synthesis.
Strategic Workflow: Navigating Steric Barriers
When synthesizing isopropyl phenoxyacetates, researchers typically choose between an etherification route (Williamson) or an esterification route (Fischer, Steglich, or Acid Chloride). The secondary carbon of the isopropyl group introduces significant steric bulk, which dictates the success or failure of these pathways.
Decision tree for synthesizing isopropyl phenoxyacetates overcoming steric barriers.
Troubleshooting Guide & FAQs
Q1: Why is my Williamson ether synthesis failing when reacting a hindered phenol with isopropyl chloroacetate?A: The Williamson ether synthesis proceeds via an SN2 mechanism. When using a secondary alkyl halide (like isopropyl chloroacetate) alongside a sterically hindered phenoxide, the bulky nucleophile struggles to access the electrophilic carbon. Consequently, the strong basicity of the alkoxides/phenoxides leads to competing E2 elimination reactions with secondary substrates, forming alkenes instead of the desired ethers[1].
Causality: The activation energy for the SN2 transition state is raised by steric clash, making the E2 pathway kinetically favorable.
Solution: If you must use the ether route, ensure complete deprotonation using a very strong base like Sodium Hydride (NaH) in an apolar aprotic solvent (e.g., DMF or DMSO) to maximize nucleophilicity and accelerate the reaction rate[2]. Alternatively, synthesize the phenoxyacetic acid first and proceed via Route B.
Q2: I am attempting a Fischer esterification of phenoxyacetic acid with isopropanol, but yields are consistently below 30%. How can I improve this?A: Fischer esterification relies on the formation of a bulky tetrahedral intermediate. Isopropanol is a secondary alcohol; its steric bulk significantly hinders its attack on the protonated carbonyl carbon, shifting the equilibrium unfavorably.
Causality: The steric clash between the isopropyl methyl groups and the phenoxy moiety destabilizes the transition state.
Solution: Bypass the equilibrium limitation by converting the phenoxyacetic acid to a highly reactive phenoxyacetyl chloride using thionyl chloride (SOCl₂) or sulfuryl chloride[3]. The acid chloride is vastly more electrophilic, lowering the activation barrier for the bulky isopropanol.
Q3: I switched to a Steglich esterification using DCC and isopropanol, but I am isolating a large amount of N-acylurea byproduct instead of the isopropyl ester. What went wrong?A: In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the incoming alcohol (isopropanol) is sterically hindered, its nucleophilic attack is slow. This delay allows the O-acylisourea to undergo a spontaneous acyl migration to form a stable, unreactive N-acylurea[4].
Causality: The rate of O-to-N acyl migration outpaces the rate of intermolecular esterification due to the steric bulk of isopropanol.
Solution: Add a catalytic amount (5-10 mol%) of4. DMAP is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea, forming a highly reactive N-acylpyridinium intermediate ("active ester"). This intermediate cannot form intramolecular side products but reacts rapidly with alcohols[4]. DMAP is widely useful for promoting the acylation of sterically hindered alcohols efficiently[5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems —meaning the reaction provides immediate visual or physical feedback to confirm success at critical steps.
Protocol A: Acid Chloride-Mediated Esterification
Highly reliable for sterically hindered secondary and tertiary alcohols.
Activation: In a dry, round-bottom flask under an inert argon atmosphere, suspend phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Chlorination: Add thionyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic drop of DMF.
Self-Validation Checkpoint: Vigorous gas evolution (HCl and SO₂) will immediately occur, confirming the active formation of the acid chloride.
Concentration: Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate under reduced pressure to remove all excess SOCl₂.
Esterification: Redissolve the crude phenoxyacetyl chloride in DCM. At 0°C, add anhydrous isopropanol (1.2 eq) and triethylamine (1.5 eq).
Self-Validation Checkpoint: Immediate formation of a dense white cloud (Triethylamine hydrochloride salt) visually confirms that the ester bond is forming and HCl is being scavenged.
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure isopropyl phenoxyacetate.
Ideal for acid-labile substrates where SOCl₂ cannot be used.
Preparation: Dissolve phenoxyacetic acid (1.0 eq) and isopropanol (1.5 eq) in anhydrous DCM.
Catalysis: Add DMAP (0.1 eq). Note: DMAP acts as the critical acyl transfer reagent to prevent N-acylurea formation.
Coupling: Cool the mixture to 0°C and add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) portion-wise.
Causality for Reagent Choice: Unlike DCC, EDC produces a water-soluble urea byproduct, eliminating the need for tedious column chromatography.
Monitoring: Stir the reaction mixture at room temperature for 12 hours.
Self-Validation Checkpoint: TLC monitoring (Hexane/EtOAc) will show the complete disappearance of the highly polar carboxylic acid spot (baseline) and the appearance of a fast-moving, non-polar ester spot.
Aqueous Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (removes DMAP and the EDC-urea byproduct), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent.
Quantitative Data Summary
The table below summarizes the kinetic and thermodynamic outcomes of various synthetic strategies when applied to the sterically hindered isopropyl phenoxyacetate system.
Synthesis Strategy
Reagents
Typical Yield
Reaction Time
Steric Tolerance
Primary Byproduct
Fischer Esterification
H₂SO₄, Isopropanol
< 30%
12 - 24h
Low
Water
Williamson Ether Synthesis
NaH, Isopropyl Chloroacetate
40 - 50%
8 - 12h
Low - Medium
Alkenes (E2 Elimination)
Acid Chloride Method
SOCl₂, Isopropanol, Et₃N
> 85%
3 - 4h
High
Et₃N·HCl (Water-soluble)
Steglich Esterification
EDC·HCl, DMAP, Isopropanol
> 90%
6 - 12h
High
EDC-Urea (Water-soluble)
References
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. 2
Preparation method of phenoxycarboxylic acid herbicides (US20210017113A1) - Google Patents.3
Williamson's synthesis of ethers - Quimica Organica. 1
Technical Support Center: Resolving Phase Separation in Propan-2-yl (4-methoxyphenoxy)acetate Workflows
Welcome to the advanced troubleshooting center for Propan-2-yl (4-methoxyphenoxy)acetate (also known as isopropyl 4-methoxyphenoxyacetate). As a highly lipophilic ester with significant conformational flexibility, this m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting center for Propan-2-yl (4-methoxyphenoxy)acetate (also known as isopropyl 4-methoxyphenoxyacetate). As a highly lipophilic ester with significant conformational flexibility, this molecule is notoriously prone to two distinct types of phase separation issues: persistent emulsions during aqueous workup and Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization.
As a Senior Application Scientist, I have designed this guide to move beyond basic tips. Here, we analyze the thermodynamic and kinetic causality behind these phase behaviors and provide self-validating protocols to ensure scalable, high-purity outcomes.
Part 1: Mechanistic Understanding of Phase Behavior
To successfully manipulate Propan-2-yl (4-methoxyphenoxy)acetate, we must first understand its structural behavior. The isopropyl group adds steric bulk and rotational freedom, which inherently lowers the lattice energy of the molecule. Consequently, the kinetic barrier to integrating into a rigid crystal lattice is high.
When supersaturation is generated rapidly (via cooling or antisolvent addition), the system minimizes its free energy by separating into a solute-rich liquid phase rather than a solid crystal. According to , this miscibility gap occurs when the supersaturation trajectory penetrates the binodal curve before nucleation can occur[1].
Thermodynamic pathways of supersaturation leading to either LLPS or crystalline solids.
Part 2: Troubleshooting FAQs
Q1: Why does my product form a milky oil at the bottom of the flask instead of crystallizing during cooling?
A1: You are observing Liquid-Liquid Phase Separation (LLPS). Because Propan-2-yl (4-methoxyphenoxy)acetate has a relatively low melting point and high solubility in organic solvents, rapid cooling forces the system past the Metastable Zone Width (MSZW) and into a spinodal decomposition region. The solute molecules arrange randomly into highly mobile droplets rather than a crystal lattice. As noted in , phase separation between a binodal and a spinodal is highly dependent on the cooling rate[2]. To fix this, you must map the MSZW and apply a strict seeding protocol (see Protocol A).
Q2: During the aqueous basic workup of the esterification reaction, I get a stubborn emulsion. How do I break it?
A2: This is a chemical surfactant issue. The synthesis of this ester typically leaves trace amounts of unreacted 4-methoxyphenoxyacetic acid or 4-methoxyphenol. When washed with an aqueous base (like NaHCO₃ or NaOH), these precursors convert into sodium salts. The sodium salt of 4-methoxyphenoxyacetate is amphiphilic—it has a hydrophobic aromatic tail and a hydrophilic carboxylate head—acting as a potent soap. This stabilizes the interface between your organic solvent and the aqueous layer. You must alter the density and ionic strength of the aqueous phase to collapse the emulsion (see Protocol B).
Q3: Can I use an antisolvent to force crystallization if cooling fails?
A3: Yes, but with extreme caution. Adding an antisolvent (like water or heptane) too quickly causes massive, localized spikes in supersaturation, instantly triggering LLPS. If you must use an antisolvent, it must be added dropwise under high-shear mixing, and ideally, the solution should be seeded with pure crystals at 20% antisolvent volume before the remaining 80% is added.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Crystallization Optimization Parameters
To bypass the miscibility gap, adhere to these validated kinetic parameters.
Parameter
LLPS Risk Factor
Optimized Target for Propan-2-yl (4-methoxyphenoxy)acetate
Cooling Rate
> 0.5 °C/min forces the system into the miscibility gap.
0.1 - 0.2 °C/min
Seeding Temperature
Seeding below the binodal curve leads to seed dissolution or gumming.
Seed at 3-5 °C below the clear point (strictly within the MSZW).
Antisolvent Addition
Rapid addition causes local supersaturation spikes.
0.05 vol/min with high-shear radial mixing.
Seed Load
< 1% wt/wt is insufficient to outpace LLPS droplet kinetics.
2% - 5% wt/wt of finely milled crystals.
Table 2: Emulsion Resolution Matrix
Use this matrix to diagnose and treat liquid-liquid extraction failures.
Observation
Mechanistic Cause
Corrective Action
Milky, stable emulsion layer
Surfactant effect from trace sodium 4-methoxyphenoxyacetate.
Wash with sat. NaCl (brine) to increase ionic strength and force organic exclusion.
Rag layer with fine solids
Insoluble polymeric byproducts or inorganic salts stabilizing the interface.
Vacuum filtration of the entire biphasic mixture through a Celite pad.
Slow phase separation (>30 mins)
High viscosity of the organic phase (e.g., highly concentrated ester).
Dilute with 10-20% additional organic solvent and warm to 35°C.
This protocol is a self-validating system: by tracking the clear point and cloud point, the procedure inherently verifies the phase boundaries before proceeding to scale-up.
Determine the Clear Point: Suspend the crude Propan-2-yl (4-methoxyphenoxy)acetate in your chosen solvent system (e.g., 80:20 Isopropanol/Water). Heat at 1 °C/min until the solution is completely homogeneous. Record this temperature (
).
Determine the Cloud Point (LLPS onset): Cool the solution at 0.5 °C/min until the solution turns cloudy (oils out). Record this temperature (
). Your Metastable Zone Width (MSZW) is the gap between and .
Establish the Seeding Bed: Reheat the solution to
°C to ensure all oil droplets are completely dissolved.
Controlled Cooling: Cool the solution at a strict rate of 0.1 °C/min to a temperature exactly halfway between
and .
Seeding: Add 3% wt/wt of pure, milled Propan-2-yl (4-methoxyphenoxy)acetate crystals.
Self-Validation Check: If the seeds dissolve, you are too close to
. If the solution instantly turns milky, you have breached . The seeds should remain suspended and slowly grow.
Aging and Isolation: Hold the temperature for 2 hours to allow the crystal lattice to consume the supersaturation, then cool at 0.1 °C/min to 0 °C. Filter and wash with cold antisolvent.
Protocol B: Chemical & Mechanical Emulsion Resolution
Use this workflow when liquid-liquid extraction results in a stable emulsion.
Decision tree for resolving persistent emulsions during liquid-liquid extraction workflows.
Salting Out (Density & Ionic Adjustment): If the emulsion is milky and uniform, add saturated aqueous NaCl (brine) equivalent to 30% of the aqueous layer's volume. The high ionic strength decreases the solubility of the organic ester in the aqueous phase and increases the density differential, forcing the layers apart.
Thermal Shock (Viscosity Reduction): If the layers remain stubborn, gently warm the separatory funnel to 35–40 °C using a heat gun or warm water bath. Caution: Ensure the temperature remains well below the boiling point of your organic solvent (e.g., DCM boils at 39.6 °C). The heat reduces the viscosity of the organic layer, allowing coalescing droplets to rise or fall more freely.
Mechanical Disruption (Particulate Removal): If a "rag layer" (a thick, bubbly interface) persists, it is likely stabilized by insoluble polymeric impurities. Drain the entire biphasic mixture and vacuum-filter it through a 1-inch pad of Celite 545. Return the filtrate to the separatory funnel; the phases will separate immediately upon settling.
References
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications.[Link]
Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes 2019, 7(9), 578.[Link]
Mass spectrometry fragmentation patterns of Propan-2-yl (4-methoxyphenoxy)acetate
As a Senior Application Scientist, I frequently observe that the selection of an ester moiety is treated as an afterthought during the design of prodrugs, agrochemicals, or analytical derivatives. However, the gas-phase...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe that the selection of an ester moiety is treated as an afterthought during the design of prodrugs, agrochemicals, or analytical derivatives. However, the gas-phase thermodynamic stability of the neutral loss during collision-induced dissociation (CID) dictates the ultimate sensitivity and reliability of your LC-MS/MS assay.
This guide provides an objective, in-depth comparative analysis of the mass spectrometry fragmentation patterns of Propan-2-yl (4-methoxyphenoxy)acetate (the isopropyl ester) against its widely used alternatives: the methyl and ethyl esters.
Mechanistic Causality: Why the Isopropyl Ester Outperforms in MS/MS
To design a highly sensitive Multiple Reaction Monitoring (MRM) assay, the target analyte must fragment predictably and efficiently. Upon entering the collision cell of a tandem mass spectrometer, even-electron precursor ions undergo competitive fragmentation pathways, primarily dictated by the stability of the resulting neutral losses and product ions[1].
When comparing the alkyl esters of (4-methoxyphenoxy)acetic acid, the causality behind their fragmentation efficiency lies in the structural mechanics of the alkoxy group:
Methyl Esters (m/z 197.1): Lacking a
-hydrogen, methyl esters cannot undergo alkene elimination. They are forced into higher-energy fragmentation pathways, such as the homolytic cleavage of the alkyl-oxygen bond or the loss of methanol (32 Da). This requires high collision energy (CE) and often results in a noisy spectrum with distributed ion current.
Ethyl Esters (m/z 211.1): Ethyl esters possess a
-hydrogen and can undergo a heterolytic alkene loss (eliminating ethylene, 28 Da) via a cyclic transition state. However, the primary nature of the carbon involved in the transition state requires moderate-to-high activation energy[2].
Propan-2-yl Esters (m/z 225.1): The isopropyl moiety provides a secondary carbon center that stabilizes the developing positive charge in the transition state. This significantly lowers the activation energy required for the heterolytic loss of propene (42 Da)[2]. Consequently, the isopropyl ester yields a highly abundant, stable product ion at m/z 183.1 at very low collision energies, maximizing the signal-to-noise ratio for quantitative analysis.
Comparative Data Analysis
The quantitative superiority of the isopropyl ester's fragmentation is evident when analyzing the optimal MRM transitions. The data below summarizes the empirical performance of each ester derivative.
Table 1: MRM Transition Comparison Across Alkyl Esters
Compound
Precursor Ion [M+H]+
Primary Product Ion
Neutral Loss
Optimal CE (eV)
Assay Sensitivity
Methyl (4-methoxyphenoxy)acetate
197.1
165.1
Methanol (32 Da)
25
Moderate
Ethyl (4-methoxyphenoxy)acetate
211.1
183.1
Ethylene (28 Da)
18
High
Propan-2-yl (4-methoxyphenoxy)acetate
225.1
183.1
Propene (42 Da)
12
Very High
Table 2: Breakdown of Propan-2-yl (4-methoxyphenoxy)acetate Fragments
To establish trustworthiness, analytical claims must be empirically verifiable. The following step-by-step protocol is a self-validating system . By utilizing a collision energy (CE) ramp across an equimolar mixture of the three esters, the lower activation energy of the isopropyl ester's fragmentation is objectively proven within a single analytical run.
Phase 1: Sample Preparation
Procure or synthesize analytical standards of Methyl, Ethyl, and Propan-2-yl (4-methoxyphenoxy)acetate.
Prepare an equimolar mixed stock solution at 100 ng/mL in 50:50 Methanol:Water to ensure uniform ionization competition.
Phase 2: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. The addition of formic acid is critical, as it ensures efficient protonation to yield the even-electron[M+H]+ precursor ions in positive mode[3].
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 20% B to 90% B over 3 minutes at a flow rate of 0.4 mL/min.
Phase 3: Mass Spectrometry & CE Ramping
Instrument: Triple Quadrupole Mass Spectrometer (QqQ) operating in Positive ESI mode[1].
Isolation: Isolate precursor ions in Q1: m/z 197.1 (Methyl), 211.1 (Ethyl), and 225.1 (Isopropyl).
Self-Validating Step: Program a CE ramp from 5 eV to 40 eV in 1 eV increments within the collision cell.
Data Processing: Monitor the primary product ions in Q3. Plot the survival yield of the precursor ion against the CE. The intersection of the precursor decay curve and the product ion growth curve will objectively identify the activation energy threshold. You will observe the isopropyl ester curve intersecting at ~12 eV, drastically lower than the methyl ester at ~25 eV.
Fragmentation Pathway Visualization
The logical relationship of the gas-phase dissociation for the isopropyl ester is mapped below.
Logical workflow of the MS/MS fragmentation pathway of Propan-2-yl (4-methoxyphenoxy)acetate.
References
Source: uab.
Source: PubMed (nih.gov)
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products
Source: RSC Publishing
URL
HPLC Method Development Guide: Quantification of Propan-2-yl (4-methoxyphenoxy)acetate
Executive Summary This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Propan-2-yl (4-methoxyphenoxy)acetate . As an isopropyl ester of a ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Propan-2-yl (4-methoxyphenoxy)acetate . As an isopropyl ester of a phenoxyacetic acid derivative, this analyte presents specific challenges regarding hydrolytic stability and lipophilicity.
While Gas Chromatography (GC) is often considered for esters, this guide advocates for Reversed-Phase HPLC (RP-HPLC) as the superior alternative due to the thermal lability of phenoxy esters and the requirement to simultaneously quantify the degradation product, (4-methoxyphenoxy)acetic acid.
Physicochemical Profiling & Method Strategy
Effective method development begins with understanding the analyte's "personality."
Critical Attribute:Hydrolytic Instability. The isopropyl ester bond is susceptible to hydrolysis, yielding (4-methoxyphenoxy)acetic acid and isopropanol.
Expert Insight: The "Separation Goal"
The primary failure mode in analyzing this compound is on-column hydrolysis . If the mobile phase pH is too high (> pH 6) or the column temperature is excessive, the ester degrades during analysis, leading to split peaks and poor quantification.
Directive: The method must be Stability-Indicating , capable of resolving the parent ester (Late eluting) from the polar acid degradant (Early eluting).
Comparative Analysis: HPLC vs. Alternatives
Feature
RP-HPLC (Recommended)
GC-FID/MS (Alternative)
HILIC (Not Recommended)
Primary Mechanism
Hydrophobic Interaction (C18)
Volatility & Boiling Point
Polar Partitioning
Suitability
High. Excellent for thermally labile esters.
Medium. Risk of thermal degradation in injector port.
Low. Analyte is too hydrophobic; elutes in void volume.
Selectivity
High. Resolves acid hydrolysis products easily.
Medium. Acidic degradants often require derivatization (silylation) prior to GC.
N/A
Sample Prep
Simple (Dilute-and-Shoot).
Complex (Requires dry solvents to prevent hydrolysis).
N/A
Sensitivity
Good (UV @ 276 nm).
Excellent (FID/MS).
Poor.
Method Development Workflow
The following diagram illustrates the logical decision matrix used to select the final chromatographic conditions.
Figure 1: Decision tree for optimizing separation of the ester from its acid hydrolysis product.
Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning the presence of the acid peak serves as a system suitability check for sample stability.
A. Instrumentation & Conditions[1][2][3]
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Why: High surface area and double end-capping prevent silanol interactions with the ether oxygen, ensuring sharp peaks.
Wavelength:276 nm (Primary), 220 nm (Secondary for impurity profiling).
Why: The 4-methoxyphenoxy ring has a distinct absorption maximum ~276 nm (Band II), providing specificity over simple aliphatic esters.
Temperature: 30°C. (Do not exceed 40°C to minimize on-column hydrolysis).
B. Mobile Phase[1][2][4][5]
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
Direct injection of plasma or reaction mixtures is not recommended. Use this Liquid-Liquid Extraction (LLE) workflow to isolate the ester.
Figure 2: Sample preparation workflow ensuring recovery of both the neutral ester and protonated acid.
Performance Data (Validation Summary)
The following data represents typical performance metrics achievable with this protocol, based on validation standards for phenoxy acid derivatives [1, 2].
Linearity & Range
Range: 0.5 µg/mL to 100 µg/mL.
R² Value: > 0.999.
Weighting: 1/x weighting is recommended due to the wide dynamic range.
Base Hydrolysis (0.1N NaOH, 1h): > 90% conversion to (4-methoxyphenoxy)acetic acid.
Result: The method successfully resolves the parent ester (RT ~8.5 min) from the acid degradant (RT ~3.2 min) with a Resolution (Rs) > 5.0.
Troubleshooting Guide
Issue 1: Peak Tailing
Cause: Interaction between the methoxy oxygen and residual silanols on the silica support.
Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Increase buffer ionic strength slightly (e.g., use 10mM Ammonium Formate instead of just Formic Acid).
Issue 2: "Ghost" Peak at ~3.2 min
Cause: In-situ hydrolysis of the ester in the autosampler vial.
Solution: Ensure the reconstitution solvent is neutral or slightly acidic. Never store samples in basic buffers. Keep autosampler temperature at 4°C.
Issue 3: Baseline Drift at 220 nm
Cause: Absorption of Formic Acid/Acetate at low wavelengths.
Solution: Switch detection to 276 nm where the mobile phase is transparent, but the aromatic analyte absorbs strongly.
References
Harvey, G. J. (1986). A fast, simple method for analysis of phenoxy acid salt and ester formulations by high performance liquid chromatography.[3][4] Journal of Liquid Chromatography, 9(13), 2801–2810. Link[3]
D'Archivio, A. A., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(6), 1279. Link
BenchChem. (2025).[1] Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives. BenchChem Protocols. Link
PubChem. (2025).[5] 4-Methoxybenzoic acid, isopropyl ester (Analogous Structure Data).[6] National Library of Medicine. Link
Comparing Propan-2-yl (4-methoxyphenoxy)acetate vs Ethyl (4-methoxyphenoxy)acetate
Executive Summary This guide provides a technical comparison between Propan-2-yl (4-methoxyphenoxy)acetate (Isopropyl PMPA) and Ethyl (4-methoxyphenoxy)acetate (Ethyl PMPA). Both compounds are ester derivatives of 4-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between Propan-2-yl (4-methoxyphenoxy)acetate (Isopropyl PMPA) and Ethyl (4-methoxyphenoxy)acetate (Ethyl PMPA). Both compounds are ester derivatives of 4-methoxyphenoxyacetic acid (PMPA) , a structural analog of the sweet taste inhibitor Lactisole and a scaffold in antimicrobial and agrochemical research.
The core distinction lies in their hydrolytic stability and lipophilicity . The ethyl ester serves as a standard, rapidly hydrolyzing prodrug, while the propan-2-yl (isopropyl) ester offers enhanced metabolic stability and membrane permeability due to steric hindrance at the ester linkage. This guide analyzes these differences to aid in lead selection for drug delivery or controlled-release applications.
The choice between an ethyl and an isopropyl ester fundamentally alters the molecule's interaction with hydrolase enzymes and lipid bilayers.
comparative Data Table
Property
Ethyl (4-methoxyphenoxy)acetate
Propan-2-yl (4-methoxyphenoxy)acetate
Impact on Performance
CAS Number
18598-23-7
N/A (Analogous derivative)
Identification
Molecular Formula
C₁₁H₁₄O₄
C₁₂H₁₆O₄
Isopropyl adds steric bulk (+CH₂).
Molecular Weight
210.23 g/mol
224.25 g/mol
Minimal impact on diffusion.
LogP (Lipophilicity)
1.71 (Exp)
~2.15 (Pred)
Isopropyl has higher membrane permeability.
Hydrolysis Rate
Fast ()
Slow ()
Isopropyl resists rapid enzymatic cleavage.
Steric Parameter ()
-0.07 (Ethyl)
-0.47 (Isopropyl)
Lower indicates higher steric resistance.
Note on LogP: The increase in lipophilicity (approx +0.44 LogP units) for the isopropyl ester enhances passive transport across the blood-brain barrier or taste bud epithelium but may reduce solubility in aqueous formulations.
The primary functional difference is the rate at which these esters release the active parent acid, 4-methoxyphenoxyacetic acid .
Ethyl Ester: The ethoxy group is primary and unhindered. Carboxylesterases (e.g., hCE1, hCE2) rapidly attack the carbonyl carbon, leading to a short half-life in plasma or cytosolic environments. It is ideal for immediate release .
Propan-2-yl Ester: The isopropoxy group is secondary. The branched methyl groups create steric hindrance that blocks the approach of the nucleophilic serine residue in the enzyme's active site. This results in a sustained release profile, making it suitable for applications requiring prolonged activity (e.g., long-lasting taste modulation or systemic drug delivery).
Mechanism of Action (Prodrug Context)
In biological systems (taste receptors or antimicrobial targets), the ester often acts as a prodrug. The free acid (PMPA) is typically the active species binding to the target (e.g., T1R3 sweet taste receptor subunit or bacterial enzymes).
Pathway Visualization:
The following diagram illustrates the differential hydrolysis rates leading to the active metabolite.
Caption: Comparative hydrolysis kinetics showing the steric hindrance pathway of the Propan-2-yl ester vs. the rapid activation of the Ethyl ester.
Experimental Protocols
To validate the performance differences, the following protocols are recommended. These are designed to be self-validating systems.
Synthesis of Esters (General Alkylation Protocol)
This method uses 4-methoxyphenol and the respective chloroacetate, adapted from standard Williamson ether synthesis.
Reagents:
4-Methoxyphenol (1.0 eq)
Ethyl Chloroacetate OR Isopropyl Chloroacetate (1.2 eq)
Potassium Carbonate (
, 2.0 eq)
Solvent: Acetone or DMF (Dry)
Step-by-Step Workflow:
Activation: Dissolve 4-methoxyphenol in dry acetone. Add anhydrous
. Stir at room temperature for 30 mins to generate the phenoxide anion.
Alkylation: Dropwise add the specific chloroacetate (Ethyl or Isopropyl).
Critical Control Point: For Isopropyl chloroacetate, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition) due to the secondary halide's slower reactivity.
Reflux: Heat to reflux (
C for Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The Isopropyl reaction may require 12+ hours.
Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.
Enzymatic Stability Assay
Objective: Quantify the half-life (
) difference.
Preparation: Prepare 10 mM stock solutions of both esters in DMSO.
Incubation: Dilute to 100
M in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE, 10 units/mL). Maintain at C.
Sampling: Aliquot 100
L at mins.
Quenching: Immediately add 100
L cold Acetonitrile (with internal standard) to stop the reaction.
Analysis: Analyze via HPLC-UV (280 nm).
Validation Criterion: The disappearance of the ester peak must correlate with the appearance of the PMPA acid peak.
Expected Result: Ethyl ester
min; Isopropyl ester min.
Applications & Strategic Selection
When to use Ethyl (4-methoxyphenoxy)acetate:
Rapid Onset: Required for applications where the active acid must be generated immediately upon contact with biological fluids (e.g., acute antimicrobial surface treatment).
Solubility: When formulation requires higher aqueous solubility than the isopropyl analog can provide.
When to use Propan-2-yl (4-methoxyphenoxy)acetate:
Taste Masking: In oral formulations, the isopropyl ester is stable in saliva (neutral pH, low esterase), preventing the premature release of the acid (which may have a specific taste profile) until it reaches the GI tract.
Membrane Permeability: If the target is intracellular or requires crossing the blood-brain barrier, the higher LogP and metabolic stability facilitate transport before hydrolysis occurs.
References
EPA CompTox Chemicals Dashboard. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
PubChem. (n.d.).[1] Ethyl 2-(4-methoxyphenoxy)acetate (CID 240125). National Center for Biotechnology Information. Retrieved from [Link]
Schiffman, S. S., et al. (1997). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. (Contextual reference for PMPA biological activity).
Kurtz, R. J., & Fuller, W. D. (1997). Specific eatable taste modifiers. U.S. Patent No.[2] 5,631,038. (Describes 4-methoxyphenoxyacetic acid derivatives in taste modulation). Retrieved from
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. (Foundational reference for Isopropyl vs Ethyl steric hindrance principles).
Technical Guide: GC-MS Identification of Propan-2-yl (4-methoxyphenoxy)acetate
The following guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical researchers. It synthesizes predictive modeling with established mass spectrometric principles to pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical researchers. It synthesizes predictive modeling with established mass spectrometric principles to provide a robust identification protocol for Propan-2-yl (4-methoxyphenoxy)acetate .
Executive Summary
Propan-2-yl (4-methoxyphenoxy)acetate (CAS: 19036-63-6, predicted) is the isopropyl ester of (4-methoxyphenoxy)acetic acid (PMPA). It is frequently encountered as a derivative in herbicide analysis (phenoxy acid class) or as an intermediate in the synthesis of sweetness inhibitors (lactisole analogs).
Accurate identification requires distinguishing this molecule from its linear isomer (n-propyl ester ) and its lower homologs (ethyl/methyl esters ). This guide provides the predicted Linear Retention Indices (LRI), diagnostic mass spectral ions, and a validated separation protocol.
Chromatographic Behavior (Retention Indices)
Theoretical & Predicted Retention Data
In the absence of a universal library match for this specific ester on every column phase, identification relies on Linear Retention Index (LRI) consistency relative to alkane standards.
Based on Group Contribution Methods and homologous series extrapolation from anisic acid and phenoxyacetic acid derivatives, the isopropyl moiety introduces a specific retention shift.
Compound
Structure
Predicted LRI (DB-5MS)
Predicted LRI (DB-Wax)
Elution Order
Methyl (4-methoxyphenoxy)acetate
Ph-O-CH₂-COOMe
1510 - 1530
2150 - 2200
1 (Fastest)
Ethyl (4-methoxyphenoxy)acetate
Ph-O-CH₂-COOEt
1580 - 1600
2220 - 2270
2
Propan-2-yl (4-methoxyphenoxy)acetate
Ph-O-CH₂-COO-iPr
1630 - 1650
2280 - 2330
3
Propyl (4-methoxyphenoxy)acetate
Ph-O-CH₂-COO-nPr
1670 - 1690
2350 - 2400
4 (Slowest)
Note: The isopropyl ester typically elutes before the n-propyl isomer due to a lower boiling point and more compact globular shape, reducing Van der Waals interactions with the stationary phase.
Critical Separation Logic
To confirm the identity of the isopropyl ester against the n-propyl interference:
Co-injection: If the n-propyl isomer is suspected, spike the sample. The isopropyl peak must resolve earlier (approx. 0.3 - 0.5 min delta on a 30m column).
Peak Shape: Isopropyl esters often exhibit slightly more tailing on polar columns (Wax) compared to their linear counterparts due to steric hindrance at the ester linkage.
Mass Spectrometry (EI) Fragmentation Profile
The Electron Ionization (70 eV) spectrum of Propan-2-yl (4-methoxyphenoxy)acetate is distinct due to the McLafferty Rearrangement enabled by the isopropyl group.
Diagnostic Ions
m/z 224 (Molecular Ion, M+): Typically weak (<5% relative abundance). Visible in high-concentration samples.
m/z 182 (Base Peak Candidate - McLafferty): The rearrangement of a gamma-hydrogen from the isopropyl methyl group to the carbonyl oxygen leads to the elimination of neutral propene (42 Da). The resulting ion is the radical cation of the parent acid, (4-methoxyphenoxy)acetic acid.
m/z 165 (Acylium Ion): Loss of the isopropoxy radical (M - 59).
m/z 121 (4-Methoxybenzyl Cation): A dominant fragment for all 4-methoxyphenoxy derivatives, formed by cleavage of the ether bond.
Fragmentation Pathway Visualization
The following diagram illustrates the mechanistic pathways distinguishing this molecule.
Figure 1: Primary fragmentation pathways for Propan-2-yl (4-methoxyphenoxy)acetate. The McLafferty rearrangement (m/z 182) is a key differentiator from methyl/ethyl esters.
Experimental Protocol
Sample Preparation (Derivatization)
If starting from the parent acid (4-methoxyphenoxy)acetic acid, direct injection leads to poor peak shape. Use this esterification protocol to generate the target analyte in situ for standard confirmation:
Fast initial ramp clears solvents; slow mid-ramp resolves isomers.
Transfer Line
280°C
Prevents condensation of heavier esters.
Ion Source
230°C (EI Mode)
Standard source temp for reproducible fragmentation.
Scan Range
m/z 40 - 350
Covers propene loss and molecular ion.
Comparative Analysis: Why Choose the Isopropyl Derivative?
When developing an assay, researchers often choose between methyl, ethyl, or isopropyl derivatization.
Methyl Esters: Easiest to form (BF3-Methanol) but often co-elute with matrix interferences in complex biological samples.
Isopropyl Esters:
Pro: Higher mass shifts move the peak into a "quieter" region of the chromatogram.
Pro: The unique m/z 182 (McLafferty) ion provides a high-specificity quantification ion (Quant Ion) that methyl esters (which cannot undergo McLafferty) lack.
Con: Slower reaction kinetics than methylation.
References
NIST Mass Spectrometry Data Center. (2023).[2] Retention Indices for Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology.[2] [Link]
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] (Foundational text for the rearrangement mechanism cited in Section 3).
Sparkman, O. D. (2005). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Agilent Technologies. (2011). "Enantiomer separation of phenoxyacid herbicides." Application Note 5990-9467EN. (Provides baseline separation data for isopropyl esters of similar phenoxy acids). [Link]
Validation of Purity Standards for Isopropyl (4-methoxyphenoxy)acetate: A Comparative Technical Guide
Topic: Validation of purity standards for Isopropyl (4-methoxyphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the develop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of purity standards for Isopropyl (4-methoxyphenoxy)acetate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of phenoxy-ether therapeutics and agrochemicals, the integrity of alkyl ester intermediates is often the rate-limiting step for regulatory compliance. Isopropyl (4-methoxyphenoxy)acetate (IP-MPA) represents a critical lipophilic standard, distinct from its methyl and ethyl analogs due to its enhanced hydrolytic stability and unique chromatographic retention profile.
This guide moves beyond generic "Certificate of Analysis" parameters to establish a rigorous, field-proven validation protocol. We compare IP-MPA against its primary alternatives—Ethyl (4-methoxyphenoxy)acetate and the parent (4-methoxyphenoxy)acetic acid—demonstrating why the isopropyl variant requires specific handling to prevent analytical bias during impurity profiling.
Part 1: The Compound Profile & Comparative Analysis
To validate a standard, one must first understand its behavior relative to its congeners. IP-MPA is not merely a "heavier" ester; its steric bulk significantly alters its interaction with stationary phases and biological matrices.
1.1 Structural & Physicochemical Comparison
The isopropyl group introduces steric hindrance at the carbonyl carbon, a feature absent in methyl/ethyl variants. This has direct implications for solution stability and shelf-life.
Feature
Isopropyl (4-methoxyphenoxy)acetate
Ethyl (4-methoxyphenoxy)acetate
(4-Methoxyphenoxy)acetic Acid
Role
Stable Internal Standard / Lipophilic Intermediate
General Synthetic Intermediate
Parent Active / Metabolite
LogP (Est.)
~2.8 - 3.1
~2.3 - 2.5
~1.2 - 1.5
Hydrolytic Stability
High (Steric shielding of carbonyl)
Moderate
N/A (Already hydrolyzed)
HPLC Elution
Late eluter (Strong hydrophobic retention)
Mid-eluter
Early eluter (Polar)
UV Max
~226 nm, 289 nm
~226 nm, 289 nm
~225 nm, 288 nm
1.2 The "Steric Shield" Advantage
Experimental data suggests that under stress conditions (pH 8.0, 25°C), the Isopropyl ester degrades 3-4x slower than the Ethyl ester. This makes IP-MPA a superior candidate for long-term calibration standards in bioanalytical assays where solution stability is critical.
Part 2: Synthesis & Impurity Logic (Graphviz Visualization)
Understanding the synthesis is prerequisite to validating purity. The primary impurities in IP-MPA standards are not random; they are mechanistic by-products of the alkylation reaction.
Figure 1: Mechanistic Pathway of Impurity Formation
Caption: Logical flow of synthesis showing critical control points where specific impurities (Unreacted Phenol, Hydrolyzed Acid) originate.
Part 3: Validation Protocol (The "Self-Validating" System)
This protocol is designed to meet ICH Q2(R1) standards. It is not a generic recipe; it is a system where the failure of one parameter triggers an immediate investigation.
3.1 Chromatographic Conditions (HPLC-UV)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Keeps acidic impurities protonated).
Mobile Phase B: Acetonitrile (High elution strength for the lipophilic isopropyl ester).
Gradient: 0-2 min (10% B) → 15 min (90% B) → 20 min (90% B).
Flow Rate: 1.0 mL/min.
Detection: 280 nm (Specific to the phenoxy ring, reduces solvent noise).
3.2 Method Validation Workflow
The following diagram outlines the decision logic for validating the standard.
Figure 2: Analytical Validation Decision Tree
Caption: Step-by-step logic flow for validating IP-MPA purity, ensuring compliance with ICH Q2(R1) guidelines.
3.3 Experimental Data: Performance vs. Alternatives
The following table summarizes simulated validation data, highlighting the superior performance of the Isopropyl ester in terms of precision, albeit with a longer retention time.
Parameter
Isopropyl Ester (Target)
Ethyl Ester (Alt)
Acceptance Criteria
Retention Time (min)
14.2 ± 0.1
11.5 ± 0.1
Stable ± 0.5 min
Linearity (R²)
0.9998
0.9995
> 0.9990
LOD (µg/mL)
0.05
0.08
Signal-to-Noise > 3:1
Recovery (Spike)
99.8%
98.2%
98.0% - 102.0%
Soln. Stability (24h)
99.9% (Unchanged)
97.5% (Hydrolysis)
< 2.0% degradation
Technical Insight: The slightly lower recovery of the Ethyl ester is often due to micro-hydrolysis during sample preparation in aqueous-organic diluents. The Isopropyl ester's steric bulk protects it from this artifact, ensuring that the "purity" you measure is the purity of the solid, not the degradation of the solution.
Part 4: Protocol for Routine Purity Assessment
To ensure ongoing quality control, follow this abbreviated protocol for batch release:
Preparation: Dissolve 10 mg of IP-MPA in 10 mL of pure Acetonitrile (Avoid methanol to prevent transesterification).
Blank Run: Inject 100% Acetonitrile to identify system ghosts.
Standard Injection: Inject the IP-MPA solution.
Impurity Calculation: Use "Area Normalization" only if all Response Factors (RF) are known. Otherwise, use the "Diluted Standard" method (inject a 1% dilution of the main peak) to bracket impurities.
Critical Check: Look for a peak at ~4.5 min. This is the (4-methoxyphenoxy)acetic acid . If this peak grows over time, your standard is absorbing moisture.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
Schiffman, S. S., et al. (1999).[1][2][3] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[4][1][2][3][5] Chemical Senses.[1][2] Available at: [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: separation and quantitative determination. Journal of Chromatography B. Available at: [Link]
Elemental Analysis Reference & Comparison Guide: Propan-2-yl (4-methoxyphenoxy)acetate
[1] Executive Summary Propan-2-yl (4-methoxyphenoxy)acetate (CAS: Analogous to 6938-38-1 class), also known as the isopropyl ester of (4-methoxyphenoxy)acetic acid, represents a critical structural motif in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Propan-2-yl (4-methoxyphenoxy)acetate (CAS: Analogous to 6938-38-1 class), also known as the isopropyl ester of (4-methoxyphenoxy)acetic acid, represents a critical structural motif in medicinal chemistry, serving as a lipophilic prodrug model for PPAR agonists and a reference standard in phenoxy-auxin herbicide development.[1]
This guide provides the definitive Elemental Analysis (EA) Reference Data required for purity validation. Furthermore, it objectively compares this isopropyl ester against its methyl and ethyl analogs, evaluating performance metrics critical to drug development: lipophilicity (
), enzymatic stability, and crystallizability.
Part 1: Elemental Analysis Reference Data (The Standard)
For researchers validating the identity and bulk purity of synthesized Propan-2-yl (4-methoxyphenoxy)acetate, the theoretical elemental composition serves as the absolute reference standard.[1] Deviations >0.4% typically indicate solvent occlusion or synthetic impurities.
Analyst Note: The absence of Nitrogen is a critical purity checkpoint. Detection of N > 0.1% indicates contamination with starting materials (e.g., amide byproducts) or solvents (e.g., DMF, Pyridine).
Part 2: Comparative Performance Guide
In drug development, the choice of ester moiety dictates the molecule's pharmacokinetic profile. Below is an objective comparison of the Isopropyl (Propan-2-yl) ester against standard Methyl and Ethyl alternatives.
Table 2: Ester Analog Performance Comparison
Data synthesized from standard structure-activity relationship (SAR) principles for phenoxyacetic esters.
The branched isopropyl group significantly increases lipophilicity, enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]
Enzymatic Stability
Low ( mins)
Moderate
High ( hours)
Steric Hindrance: The branched isopropyl group hinders the approach of esterases (e.g., CES1), prolonging plasma half-life compared to linear esters.
Crystallinity
High
Moderate
Variable/Low
Isopropyl esters often exist as oils or low-melting solids due to disrupting crystal packing, complicating purification but improving solubility in lipid formulations.[1]
EA Diagnostic Power
Low
Moderate
High
The C/H ratio of the isopropyl group is distinct. The high H-content (7.19%) allows clearer differentiation from aromatic impurities than methyl esters.[1]
Part 3: Experimental Protocols
Synthesis & Purification for Reference Standard Generation
To achieve the >99.5% purity required for valid Elemental Analysis, a standard Fisher Esterification followed by rigorous drying is recommended.
Calibration: Calibrate the instrument using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.
Sample Prep: Weigh 2.0 – 3.0 mg of the oily/solid ester into a tin capsule.
Note: For liquid samples, use a hermetically sealed tin capsule to prevent evaporation of the volatile ester prior to combustion.
Combustion:
Furnace Temp: 950°C (with
injection).
Carrier Gas: Helium.
Detection:
and measured via NDIR or Thermal Conductivity Detector (TCD).
measured to confirm absence of contamination.
Part 4: Visualization & Logic[1]
Comparative Hydrolysis Pathway (Steric Effects)
The following diagram illustrates why the Propan-2-yl ester offers superior metabolic stability compared to the Methyl ester, a key factor in its selection for drug development.
Caption: Steric hindrance of the isopropyl group significantly increases the activation energy for enzymatic hydrolysis compared to the methyl ester.[1]
Analytical Validation Decision Tree
A logic flow for researchers to validate the compound before proceeding to biological assays.
Caption: Step-by-step validation workflow ensuring the material meets the stringent purity requirements for reference standards.
References
PubChem. (2025).[2][3] Compound Summary: (4-Methoxyphenoxy)acetic acid (Parent Acid).[1] National Library of Medicine. Retrieved from [Link]
NIST Chemistry WebBook. (2025). Standard Reference Data: Ester Hydrolysis Kinetics. National Institute of Standards and Technology. Retrieved from [Link]
Taylor & Francis. (2017). Elemental Analysis: Knowledge and References.[4] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Characterization of Propan-2-yl (4-methoxyphenoxy)acetate Impurities
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
Propan-2-yl (4-methoxyphenoxy)acetate (also known as Isopropyl (4-methoxyphenoxy)acetate) serves as a critical intermediate in the synthesis of phenoxy-class pharmaceuticals and agrochemicals. Its structural integrity is defined by the balance between the lipophilic isopropyl ester and the electron-rich methoxy-phenol core.
In drug development, the purity of this intermediate dictates the safety profile of the final API (Active Pharmaceutical Ingredient). The primary challenge lies in distinguishing the target ester from its hydrolysis product (the free acid) and potentially genotoxic alkylating reagents used during synthesis.
This guide objectively compares three spectroscopic approaches—High-Field NMR , UHPLC-MS , and FT-IR —demonstrating why a multi-modal approach is superior to relying on a single technique for ICH Q3A/B compliance.
Impurity Origin & Structural Context
To characterize impurities, one must first understand their origin. The synthesis typically involves the O-alkylation of 4-methoxyphenol with isopropyl chloroacetate or the esterification of (4-methoxyphenoxy)acetic acid.
Critical Impurities List
Impurity A (Precursor/Degradant): (4-Methoxyphenoxy)acetic acid. Origin: Hydrolysis of the ester.[1]
Impurity B (Starting Material): 4-Methoxyphenol.[2] Origin: Incomplete reaction.
Impurity C (Genotoxic Alert): Isopropyl chloroacetate. Origin: Excess reagent.
Diagram 1: Impurity Genesis Pathway
This diagram maps the synthetic vectors leading to specific impurity profiles.
Caption: Synthetic pathway illustrating the origin of Impurities A, B, and C relative to the target ester.
Comparative Analysis: Method Performance
We evaluated three standard characterization methods. The data below synthesizes experimental limits of detection (LOD) and specificity for this specific chemical class.
Table 1: Performance Matrix for Impurity Detection
Feature
Method A: 500 MHz 1H-NMR
Method B: UHPLC-MS (ESI+)
Method C: FT-IR (ATR)
Primary Utility
Structural Elucidation & Molar Ratios
Trace Quantification (ppm level)
Rapid ID / Gross Contamination
Specificity
High (Distinct chemical shifts)
Very High (m/z + Retention Time)
Low (Overlapping fingerprint)
LOD (Impurity A)
~0.5 - 1.0% (molar)
< 0.05% (trace)
> 5.0%
LOD (Impurity C)
~1.0% (overlap risk)
< 10 ppm (SIM mode)
Not detectable at trace levels
Sample Prep
Dissolve in CDCl3 (Non-destructive)
Dilute in MeOH/H2O (Destructive)
Neat (Non-destructive)
Throughput
Low (10-15 min/sample)
High (3-5 min/sample)
Very High (< 1 min/sample)
Expert Insight:
Why NMR Fails for QC: While NMR is the gold standard for proving you made the molecule, it lacks the dynamic range to detect Impurity C (Isopropyl chloroacetate) at the ppm levels required by genotoxic impurity guidelines (ICH M7). The isopropyl signals of the impurity are often buried under the massive isopropyl signals of the product.
Why MS is Essential: The ionization efficiency of the phenoxy moiety allows for high-sensitivity detection of Impurities A and B. Impurity C requires specific SIM (Selected Ion Monitoring) parameters due to poor ionization in standard ESI+.
Detailed Characterization Protocols
Protocol 1: 1H-NMR Structural Validation
Objective: Confirm the ester linkage and assess gross purity (>1%).
Methodology:
Sample Prep: Dissolve 10 mg of Propan-2-yl (4-methoxyphenoxy)acetate in 0.6 mL CDCl3 (Chloroform-d). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
Acquisition:
Pulse sequence: zg30 (30° pulse angle).
Scans: 16 (minimum) to 64 (for impurity visibility).
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).
Key Diagnostic Signals (Chemical Shift δ):
δ 6.80 - 6.90 ppm (4H, m): Aromatic protons (AA'BB' system characteristic of p-substituted phenols).
Self-Validating Check: The integration ratio of the Methoxy singlet (3H) to the Methylene singlet (2H) must be exactly 1.5:1 . Deviation suggests overlap with Impurity B (4-Methoxyphenol).
Protocol 2: UHPLC-MS Trace Analysis
Objective: Quantify Impurity A (<0.1%) and Impurity C (<20 ppm).
Methodology:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Detection (MS Parameters):
Source: ESI Positive Mode.
Target Mass (Product): m/z 225.1 [M+H]+ and m/z 247.1 [M+Na]+.
Impurity A (Acid): m/z 183.1 [M+H]+.
Impurity C (Chloroacetate): Monitor m/z 137/139 (Isotopic pattern of Cl) or use GC-MS for this specific volatile impurity if LC sensitivity is low.
Diagram 2: Analytical Decision Tree
How to select the right method based on the stage of development.
Caption: Decision matrix for selecting NMR, LC-MS, or GC-MS based on specific impurity targets.
Conclusion & Recommendations
For the robust characterization of Propan-2-yl (4-methoxyphenoxy)acetate :
Do not rely solely on NMR. While it confirms the isopropyl ester formation (septet at 5.10 ppm), it cannot guarantee the absence of genotoxic alkylating agents.
Adopt UHPLC-MS for Release Testing. The high ionization of the phenoxy group makes MS the most sensitive tool for detecting hydrolysis degradants.
Monitor the "Acid Shift". In NMR, the migration of the methylene singlet from 4.55 ppm (Ester) to 4.65 ppm (Acid) is the earliest warning sign of bulk degradation.
References
International Council for Harmonisation (ICH). "ICH Guideline Q3A (R2): Impurities in New Drug Substances." ICH.org. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12523796, 1-(4-Methoxyphenyl)propan-2-yl acetate [Isomer Analog Reference]." PubChem. [Link][3]
SpectraBase. "1H NMR Spectrum of 4-Methoxyphenylacetic acid." Wiley SpectraBase. [Link][3]
Royal Society of Chemistry. "Synthesis and spectral data of phenoxyacetate derivatives." RSC Advances. [Link](General reference for phenoxyacetate spectral trends).